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Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling of 1-Butyl Phosphate (MBP)

The following technical guide is structured as a high-level monograph designed for research scientists and process engineers. It prioritizes mechanistic understanding and actionable protocols over generic data listing.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph designed for research scientists and process engineers. It prioritizes mechanistic understanding and actionable protocols over generic data listing.

Content Type: Technical Reference & Experimental Guide Subject: 1-Butyl Phosphate (Monobutyl Phosphate) | CAS: 1623-15-0 Audience: Pharmaceutical Researchers, Nuclear Chemists, and Process Engineers

Executive Summary

1-Butyl phosphate (Monobutyl phosphate, MBP) is a primary phosphate ester critical to both organic synthesis and hydrometallurgical separations. While often encountered as a degradation product of Tributyl phosphate (TBP) in the PUREX process, MBP possesses distinct amphiphilic properties that make it a valuable surfactant and a potent hydrotropic agent in drug formulation.

This guide characterizes the physicochemical behavior of MBP, focusing on its acid-base speciation, hydrolytic stability, and separation protocols. Unlike its tri-ester counterparts, MBP is a strong dibasic acid, a property that dictates its partitioning behavior and reactivity in biological and industrial systems.

Chemical Identity & Structural Logic

MBP consists of a butyl chain esterified to a phosphoric acid core.[1][2] This structure imparts a "Janus-faced" nature: the butyl tail provides lipophilicity, while the phosphate headgroup offers high polarity and dual ionization potential.

ParameterSpecification
IUPAC Name Butyl dihydrogen phosphate
Common Abbreviation MBP, H₂MBP
CAS Number 1623-15-0
Molecular Formula C₄H₁₁O₄P
Molecular Weight 154.10 g/mol
Key Functional Groups Phosphate ester (P-O-C), Hydroxyls (P-OH x2)
Structural Visualization

The following diagram illustrates the molecular connectivity and the ionizable protons responsible for MBP's acidic character.

MBP_Structure Figure 1: Functional domains of 1-Butyl Phosphate determining amphiphilicity. Butyl Butyl Chain (Lipophilic) Phosphate Phosphate Core (Hydrophilic) Butyl->Phosphate Ester Bond (P-O-C) Hydroxyls Ionizable Protons (Acidic Sites) Phosphate->Hydroxyls Dissociation

Physicochemical Profile

The utility of MBP in research is defined by its thermodynamic and fluid properties. Note the significant density and viscosity differences compared to TBP, which are critical for phase separation planning.

Table 1: Core Physicochemical Properties[3]
PropertyValue / RangeContext for Research
Physical State Viscous Liquid / OilColorless to pale amber. Hygroscopic.
Density 1.12 – 1.28 g/cm³ (20°C)Significantly denser than water and TBP; sinks in aqueous biphasic systems if undiluted.
Boiling Point >124°C (Decomposes)Critical: Do not attempt atmospheric distillation. Purification requires high vacuum or chromatography.
Solubility (Water) Soluble / MiscibleUnlike TBP (immiscible), MBP partitions readily into aqueous phases, especially at high pH.
Solubility (Organic) Soluble (Alcohols, CHCl₃)Miscible in polar organics; limited solubility in non-polar alkanes without co-solvents.
Acid Dissociation (pKa) pKa₁ ≈ 1.6Strong acid behavior; exists as anion (HA⁻) at physiological pH.
Acid Dissociation (pKa₂) pKa₂ ≈ 6.8 – 7.0Second ionization occurs near neutral pH, affecting buffering capacity.

Acid-Base Speciation & Partitioning Logic

Understanding the ionization state of MBP is paramount for extraction and chromatography. As a dibasic acid, MBP exists in three forms depending on the pH of the medium. This speciation drives its solubility and ability to chelate metals.

  • pH < 1: Exists as H₂MBP (Neutral). Soluble in organic solvents; capable of extracting metals via solvation.[3]

  • pH 2 – 6: Exists as HMBP⁻ (Mono-anion). Amphiphilic; acts as a surfactant.

  • pH > 8: Exists as MBP²⁻ (Di-anion). Highly water-soluble; effectively stripped from organic phases.

Speciation Diagram

The transitions below dictate the strategy for separating MBP from Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP).

Speciation Figure 2: pH-dependent ionization states of Monobutyl Phosphate. H2MBP H₂MBP (Neutral Species) Organic Soluble HMBP HMBP⁻ (Mono-anion) Surfactant Nature H2MBP->HMBP pKa₁ ≈ 1.6 Deprotonation MBP2 MBP²⁻ (Di-anion) Water Soluble HMBP->MBP2 pKa₂ ≈ 6.8 Deprotonation Acidic Acidic Conditions (pH < 1) Neutral Physiological/Neutral (pH 7) Basic Alkaline Conditions (pH > 10)

Stability & Reactivity

Hydrolytic Stability

MBP is relatively stable in neutral solutions at ambient temperatures. However, it is susceptible to hydrolysis under extreme conditions, a reaction often catalyzed by enzymes (phosphatases) in biological systems or heat in industrial systems.

  • Reaction:

    
    
    
  • Kinetics: Hydrolysis rates increase significantly at T > 80°C in the presence of strong acids.

Thermal Stability[5][6]
  • Flash Point: ~110°C.[1]

  • Decomposition: Occurs above 120°C. Decomposition releases flammable butene gas and polyphosphoric acids. Safety Note: Never heat MBP in a closed system without pressure relief.

Experimental Protocol: Separation from TBP/DBP Matrices

A common research challenge is isolating MBP from mixtures containing Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP), such as in degraded nuclear solvents or synthesis reaction mixtures. The following protocol leverages the pKa differences described above.

Objective: Isolate MBP from a TBP/DBP/MBP mixture. Principle: Differential partitioning based on acidity and polarity.

Separation Workflow

Separation_Protocol Figure 3: Liquid-Liquid Extraction workflow for MBP enrichment. Start Mixture: TBP (Neutral) DBP (Weak Acid) MBP (Strong Di-acid) Step1 Alkaline Wash (Na₂CO₃ or NaOH, pH 10) Start->Step1 PhaseSep1 Phase Separation Step1->PhaseSep1 OrgPhase Organic Phase: Contains TBP (Discard or Recycle) PhaseSep1->OrgPhase Top Layer AqPhase Aqueous Phase: Contains DBP⁻ and MBP²⁻ PhaseSep1->AqPhase Bottom Layer Step2 Acidify to pH ~3 (Dilute HNO₃) AqPhase->Step2 Step3 Extraction with CHCl₃ or Ether Step2->Step3 PhaseSep2 Phase Separation Step3->PhaseSep2 Extract_DBP Organic Extract: Enriched in DBP (MBP partitions poorly) PhaseSep2->Extract_DBP Organic Layer Aq_MBP Aqueous Raffinate: Enriched in MBP PhaseSep2->Aq_MBP Aqueous Layer Final Ion Chromatography (Anion Exchange) for Final Purification Aq_MBP->Final

Protocol Steps:
  • Alkaline Wash: Contact the organic mixture with 5% Na₂CO₃. TBP remains organic; DBP and MBP convert to sodium salts and move to the aqueous phase.

  • Phase Separation: Separate the layers. Keep the aqueous phase.

  • Selective Acidification: Acidify the aqueous phase to pH 3.0 using dilute HNO₃. At this pH, DBP (pKa ~1.7) is largely protonated and lipophilic, while MBP (pKa₁ ~1.6, pKa₂ ~6.8) retains significant ionic character or water solubility due to its higher polarity.

  • Secondary Extraction: Wash the aqueous solution with chloroform or diethyl ether. DBP is extracted into the solvent; MBP largely remains in the aqueous phase.

  • Final Purification: Use Anion Exchange Chromatography (e.g., Dionex AS5A column) to isolate pure MBP from the aqueous fraction [1, 2].

Applications in Drug Development & Research[4]

Prodrug Synthesis

MBP serves as a model compound and reagent for phosphate prodrug strategies. Phosphorylation of hydroxyl-containing drugs (e.g., propofol, fluconazole) using phosphate esters increases water solubility and bioavailability.

  • Mechanism: The phosphate group is cleaved in vivo by alkaline phosphatases, releasing the active parent drug and non-toxic phosphate byproducts [3].

Bio-Mimetic Studies

MBP is used to simulate the behavior of phospholipid headgroups in membrane studies. Its interaction with calcium ions (


) is used to model bone mineralization and calcification processes in vitro.

References

  • Dodi, A. (2001).[4] Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.[4] Journal of Chromatography A, 911(2), 295-300.

  • ResearchGate. (2000). Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry.[5]

  • Heimbach, T., et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Med. Chem.

  • PubChem. (2025).[6][7] Monobutyl phosphate | C4H11O4P.[2][8][7][9][10] National Library of Medicine.

  • Santa Cruz Biotechnology. (2023).[8] Safety Data Sheet: Monobutyl Phosphate.

Sources

Exploratory

Technical Assessment of Monobutyl Phosphate (CAS 1623-15-0): Safety, Stability, and Handling in Research Environments

The following technical guide provides an in-depth analysis of Monobutyl Phosphate (CAS 1623-15-0), designed for researchers and drug development professionals. Executive Summary Monobutyl phosphate (MBP), also known as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Monobutyl Phosphate (CAS 1623-15-0), designed for researchers and drug development professionals.

Executive Summary

Monobutyl phosphate (MBP), also known as phosphoric acid monobutyl ester, acts as a critical intermediate in organic synthesis, a specialized hydrotrope, and a significant degradation product in nuclear solvent extraction (PUREX) processes. While often encountered as a mixture with dibutyl phosphate (DBP), pure MBP presents distinct acidic and corrosive profiles that differ from its di- and tri-ester counterparts.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to analyze the mechanistic hazards of MBP. It provides a self-validating framework for handling, storage, and emergency response, tailored for high-stakes research environments where purity and containment are paramount.

Part 1: Chemical Identity & Purity Analysis[1]

Understanding the specific grade of MBP is the first step in risk assessment. Commercially available "Butyl Phosphate" is frequently a mixture, not a pure compound.[1]

Molecular Architecture
  • IUPAC Name: Butyl dihydrogen phosphate[2]

  • CAS Number: 1623-15-0[1][2][3][4][5][6]

  • Molecular Formula: C₄H₁₁O₄P[7][2][6][8]

  • Molecular Weight: 154.10 g/mol [7]

  • pKa: ~1.6 (First dissociation). This classifies MBP as a strong acid relative to organic carboxylic acids, capable of rapid protonation of biological substrates.

The Impurity Spectrum (The "Mixture" Hazard)

In research settings, MBP is rarely isolated in absolute purity. It exists in dynamic equilibrium with its ester cousins. The presence of Dibutyl Phosphate (DBP) and Tributyl Phosphate (TBP) alters the toxicological and physical profile.

Table 1: Comparative Properties of Butyl Phosphate Species

PropertyMonobutyl Phosphate (MBP)Dibutyl Phosphate (DBP)Tributyl Phosphate (TBP)
CAS 1623-15-0107-66-4126-73-8
Acidity High (Strong Acid)Moderate (Weak Acid)Neutral (Non-acidic)
Water Solubility Soluble (Hydrophilic)Sparingly SolubleInsoluble (Hydrophobic)
Primary Hazard Corrosive (Skin/Eye)Irritant/CorrosiveCarcinogen (Suspected)
Role in PUREX Degradation Product (Precipitate former)Degradation ProductExtractant
Degradation Pathway Visualization

In extraction protocols or long-term storage, TBP degrades via hydrolysis into MBP. This pathway is critical for researchers reusing solvents or analyzing impurities.

TBP_Degradation TBP Tributyl Phosphate (TBP) (Neutral Extractant) DBP Dibutyl Phosphate (DBP) (Weak Acid) TBP->DBP Hydrolysis (-BuOH) MBP Monobutyl Phosphate (MBP) (Strong Acid / Corrosive) DBP->MBP Hydrolysis (-BuOH) PA Phosphoric Acid (Inorganic Acid) MBP->PA Hydrolysis (-BuOH)

Figure 1: Stepwise hydrolysis of Tributyl Phosphate yielding Monobutyl Phosphate. Note the transition from neutral solvent to corrosive acid.

Part 2: Hazard Characterization (Mechanistic Toxicology)

Corrosivity (H314)

MBP is classified as Skin Corr.[4] 1B . Unlike simple mineral acids, the butyl chain provides lipophilic character, allowing the phosphate group to penetrate the lipid bilayer of the skin before releasing protons. This "Trojan Horse" mechanism can result in deep tissue burns that are initially painless but result in delayed, severe necrosis.

  • Mechanism: Protein denaturation via acid hydrolysis + lipid extraction.

  • Target Organs: Skin, Eyes (Risk of blindness), Mucous membranes.[9]

Carcinogenicity (H351)

Many SDSs label MBP mixtures as "Suspected of causing cancer."

  • Clarification: This classification is often driven by the presence of Tributyl Phosphate (TBP) or Dibutyl Phosphate (DBP) impurities, which have shown carcinogenic potential in animal models (urinary bladder tumors).

  • Precaution: Treat all technical grade MBP as a potential carcinogen.

Part 3: Risk Mitigation & Handling Protocols

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient protection against prolonged exposure to organophosphates due to permeation.

Table 2: PPE Selection Logic

ComponentRecommendationScientific Rationale
Gloves (Splash) Nitrile (Min 0.11 mm)Acceptable for incidental splash only.[7] Remove immediately upon contact.
Gloves (Immersion) Butyl Rubber or NeopreneOrganophosphates degrade nitrile over time.[7] Butyl rubber offers superior permeation resistance to esters.
Respiratory ABEK Filter (Type A/P2)Volatility is low, but aerosols (mists) are highly corrosive to alveolar tissue.[7]
Eye Protection Tightly fitting gogglesFace shield required if pouring >500 mL.[7] Viscosity increases splash adherence risk.
Operational Workflow (The "Acid-Safe" Protocol)

This workflow ensures containment of the corrosive agent.

Handling_Protocol Start Start: Handling MBP Check Check Purity/Grade (Is TBP present?) Start->Check Vent Engage Fume Hood (Sash < 18 inches) Check->Vent PPE Don PPE: Butyl Gloves + Goggles Vent->PPE Action Dispensing PPE->Action Glass Use Glass/PTFE (Avoid Aluminum/Steel) Action->Glass Material Selection Clean Neutralize Equipment (5% NaHCO3 Rinse) Action->Clean Post-Process Waste Dispose as Corrosive/Toxic Waste Clean->Waste

Figure 2: Operational workflow for safe handling of Monobutyl Phosphate.

Part 4: Emergency Response Architectures

Skin/Eye Exposure

Do NOT use neutralization agents (e.g., vinegar or bicarbonate) on skin.

  • Reasoning: The neutralization reaction is exothermic. Adding heat to a chemical burn exacerbates tissue damage.

  • Protocol:

    • Immediate Irrigation: Flush with tepid water for a minimum of 15 minutes.

    • Removal: Remove contaminated clothing under the shower to prevent dragging chemicals across unexposed skin.

    • Calcium Gluconate: Unlike Hydrofluoric acid, phosphate esters do not require calcium gluconate. Standard burn treatment applies.

Spillage Management[1]
  • Small Spill (<100 mL): Absorb with dry earth, sand, or non-combustible vermiculite. Do not use sawdust (fire hazard with strong acids).

  • Large Spill: Dike the area. Pump into corrosion-resistant containers. Neutralize the residue (not the bulk liquid) with sodium bicarbonate solution.

Part 5: Stability & Reactivity in Synthesis

Incompatibility Matrix

MBP is a reactive acid ester.

  • Bases: Reacts violently, generating heat.

  • Metals: Corrodes steel, aluminum, and zinc, evolving flammable Hydrogen gas (H₂).

    • Safe Materials: 316 Stainless Steel (short term), PTFE, Polypropylene, Glass.

  • Oxidizers: Incompatible with strong oxidizing agents (e.g., perchlorates), potential for fire.

Thermal Stability
  • Decomposition: Heating MBP releases toxic phosphorus oxide (POx) fumes.[10]

  • Flash Point: Typically >110°C (mixture dependent), but combustible.

Part 6: Ecological Fate[1]

  • Eutrophication: As a phosphate source, MBP can trigger algal blooms if released into waterways.

  • Biodegradability: Phosphate esters are generally biodegradable, but high acidity can sterilize local microbial populations, retarding the breakdown process in immediate spill zones.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18604, Monobutyl phosphate. Retrieved February 5, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Butyl acid phosphate. Retrieved February 5, 2026, from [Link]

  • Oak Ridge National Laboratory (1980). Alpha Radiolysis and Other Factors Affecting Hydrolysis of Tributyl Phosphate. OSTI. Retrieved February 5, 2026, from [Link]

Sources

Foundational

Toxicological Profile: Phosphoric Acid Monobutyl Ester (MBP)

CAS: 1623-15-0 | Synonyms: Monobutyl phosphate, Butyl acid phosphate, BAP (component)[1] Executive Summary Phosphoric acid monobutyl ester (MBP) presents a dualistic toxicological profile: it is an acute local corrosive...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1623-15-0 | Synonyms: Monobutyl phosphate, Butyl acid phosphate, BAP (component)[1]

Executive Summary

Phosphoric acid monobutyl ester (MBP) presents a dualistic toxicological profile: it is an acute local corrosive hazard due to its high acidity (pKa ~1.[1]6) and a critical systemic biomarker for exposure to tributyl phosphate (TBP). For drug development and industrial hygiene professionals, the significance of MBP lies not only in its direct handling risks but in its role as the terminal polar metabolite of organophosphorus extractants.

This guide moves beyond standard SDS data to analyze the mechanism of action (MoA) behind MBP-induced urothelial toxicity and provides a validated LC-MS/MS workflow for its quantification in biological matrices.

Part 1: Chemical Identity & Physicochemical Determinants

The toxicity of MBP is dictated by two molecular features: its phosphate head group (acidity) and its butyl tail (surfactancy). Unlike neutral organophosphates, MBP is a strong acid capable of protein denaturation.

PropertyValueToxicological Implication
Molecular Formula C₄H₁₁O₄PPolar, water-soluble metabolite.
Molecular Weight 154.10 g/mol Small enough for rapid renal filtration.
pKa ~1.6 (1st dissociation)Primary Hazard Driver: At physiological pH, it exists as an anion, but concentrated solutions are corrosive (pH < 2).
Solubility Miscible in waterFacilitates rapid absorption and distribution; concentrates in urine.
Vapor Pressure Low (<0.1 mmHg @ 20°C)Inhalation risk is low unless aerosolized (e.g., leakage from pressurized extraction columns).

Part 2: Toxicokinetics (ADME) & Metabolic Pathways

Understanding MBP requires contextualizing it within the metabolism of Tributyl Phosphate (TBP), a ubiquitous solvent in nuclear reprocessing and hydrometallurgy. MBP is rarely the primary exposure agent; it is the metabolic endpoint .

Metabolic Cascade

Upon systemic entry, TBP undergoes oxidative dealkylation primarily in the liver (cytochrome P450 system) and hydrolysis in plasma.

  • Phase I Hydrolysis: TBP is rapidly hydrolyzed to Dibutyl Phosphate (DBP).

  • Secondary Hydrolysis: DBP is further cleaved to Monobutyl Phosphate (MBP) .

  • Terminal Excretion: MBP is hydrophilic and excreted unchanged in urine or further metabolized to inorganic phosphate and 1-butanol (which is oxidized to CO₂).

Critical Insight: The accumulation of MBP in the bladder is the rate-limiting step for local toxicity. The high concentration of this acidic surfactant in urine drives urothelial hyperplasia.

Pathway Visualization

The following diagram illustrates the degradation pathway relevant to biomarker analysis.

MetabolicPathway TBP Tributyl Phosphate (Parent) DBP Dibutyl Phosphate (Intermediate) TBP->DBP CYP450 / Esterases MBP Monobutyl Phosphate (Target Analyte) DBP->MBP Hydrolysis Butanol 1-Butanol MBP->Butanol Cleavage Pi Inorganic Phosphate MBP->Pi Cleavage Urine Urinary Excretion (Bladder Exposure) MBP->Urine Renal Filtration

Figure 1: Metabolic degradation of TBP to MBP. The red arrow indicates the accumulation of MBP in urine, serving as the primary vector for bladder toxicity.

Part 3: Acute & Local Toxicity Profile

Corrosivity (The Primary Hazard)

MBP is classified as Skin Corr.[1][2][3] 1B (Causes severe skin burns and eye damage).

  • Mechanism: The free acid protons (

    
    ) cause coagulative necrosis of epidermal proteins. Simultaneously, the butyl chain acts as a surfactant, disrupting cell membrane lipids and allowing deeper acid penetration.
    
  • Ocular Risk: Irreversible corneal opacity (Category 1). Immediate irrigation is critical; neutralization attempts are contraindicated due to exothermic reaction risks.

Systemic Acute Toxicity
  • Oral LD50 (Rat): >2000 mg/kg (Category 5 / Unclassified).[1]

    • Note: Mortality at high doses is often secondary to gastrointestinal corrosion (perforation/hemorrhage) rather than specific receptor-mediated neurotoxicity.

  • Dermal LD50 (Rabbit): >2000 mg/kg.[1][2]

    • Note: While systemic absorption is slow through intact skin, the corrosive damage destroys the barrier function, potentially increasing absorption over time.

Part 4: Systemic & Chronic Toxicology (Target Organ: Bladder)

Chronic exposure studies (often using TBP as the proxy) highlight the urinary bladder as the critical target organ.

Mechanism of Bladder Hyperplasia

MBP is a non-genotoxic carcinogen promoter.

  • Concentration: MBP is filtered by the kidneys and concentrated in the urine.

  • Cytotoxicity: The acidic/surfactant nature of MBP causes chronic irritation and cytotoxicity to the urothelium (bladder lining).

  • Regenerative Hyperplasia: To compensate for cell death, the bladder epithelium undergoes rapid cell division (hyperplasia).

  • Tumor Promotion: Sustained hyperplasia increases the probability of spontaneous mutations fixing into the genome, potentially leading to papillomas or carcinomas (seen in 2-year rat bioassays with TBP).

Scientific Consensus: The risk is threshold-based. If exposure is kept below the level causing cytotoxicity (irritation), the carcinogenic risk is negligible.

Part 5: Analytical Protocol (LC-MS/MS)

For researchers monitoring occupational exposure or pharmacokinetic profiles, quantifying MBP in urine is the standard approach.

Methodological Challenges
  • Polarity: MBP is highly polar; it does not retain well on standard C18 columns.

  • Ionization: It ionizes best in Negative Electrospray Ionization (ESI-) mode due to the phosphate group.

Recommended Protocol: LC-MS/MS Quantification

Objective: Quantify MBP in human urine or plasma (LOQ: ~1.0 ng/mL).

1. Sample Preparation (Solid Phase Extraction - Weak Anion Exchange):

  • Conditioning: Use a WAX (Weak Anion Exchange) cartridge. Condition with Methanol (1 mL) then Water (1 mL).

  • Loading: Acidify urine sample (pH 4) to ensure MBP is partially ionized but retains on the exchange resin. Load 500 µL.

  • Wash: Wash with 2% Formic Acid in water (removes neutrals/cations).

  • Elution: Elute with 5% Ammonia in Methanol (releases the anionic MBP).

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

2. LC Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized C18-polar embedded column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic or shallow gradient (high organic start for HILIC).

3. MS/MS Transitions (ESI Negative):

  • Precursor Ion: m/z 153.0 [M-H]⁻

  • Quantifier Product: m/z 79.0 [PO₃]⁻

  • Qualifier Product: m/z 97.0 [H₂PO₄]⁻

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Urine/Plasma) SPE SPE Extraction (WAX Cartridge) Sample->SPE Acidify to pH 4 LC HILIC Separation (Retains Polar MBP) SPE->LC Elute (NH4OH/MeOH) MS MS/MS Detection (ESI Negative Mode) LC->MS Gradient Elution Data Quantification (m/z 153 -> 79) MS->Data Integration

Figure 2: Optimized workflow for the extraction and quantification of MBP from biological matrices.

References

  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: Phosphoric acid, monobutyl ester (CAS 1623-15-0).[1][5] Retrieved from [Link][1]

  • Australian Government (AICIS). (2019). Human Health Tier II Assessment: Monobutyl Phosphate. Retrieved from [Link]

  • Reemtsma, T., et al. (2011).[6] Determination of 14 monoalkyl phosphates, dialkyl phosphates and dialkyl thiophosphates by LC-MS/MS in human urinary samples.[6] Science of The Total Environment.[6] Retrieved from [Link]

  • World Health Organization (WHO). (1991). Environmental Health Criteria 112: Tributyl Phosphate. (Detailing metabolite toxicity). Retrieved from [Link]

  • Couderc, F., et al. (2025). Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry.[7][8] Analytical Chemistry.[6][9] Retrieved from [Link]

Sources

Exploratory

difference between 1-butyl phosphate and dibutyl phosphate structure

Title: Technical Whitepaper: Structural and Functional Divergence of Mono- vs. Di-Butyl Phosphate Subtitle: A Critical Analysis for Pharmaceutical Impurity Profiling and Extractables/Leachables (E&L) Assessment Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Structural and Functional Divergence of Mono- vs. Di-Butyl Phosphate Subtitle: A Critical Analysis for Pharmaceutical Impurity Profiling and Extractables/Leachables (E&L) Assessment

Executive Summary

In the high-stakes arena of pharmaceutical development and trace analysis, distinguishing between 1-Butyl Phosphate (Monobutyl Phosphate, MBP) and Dibutyl Phosphate (DBP) is not merely an academic exercise—it is a critical quality attribute. Both compounds often co-elute as degradation products of Tributyl Phosphate (TBP), a common plasticizer and anti-foaming agent, yet they exhibit diametrically opposed behaviors in solution.

This guide delineates the structural, physicochemical, and functional differences between MBP and DBP. We explore why DBP acts as a lipophilic phase-transfer catalyst capable of compromising liquid-liquid extractions, while MBP functions as a bridging ligand that frequently causes particulate formation ("crud") in downstream processing.

Structural & Physicochemical Analysis

At their core, the divergence between MBP and DBP stems from the degree of esterification of the orthophosphoric acid core. This seemingly minor change dictates their hydrogen-bonding capability, metal complexation geometry, and partition coefficients.

Molecular Geometry and Acidic Protons
  • MBP (

    
    ):  Possesses one  butyl chain and two  acidic protons. This allows it to form extensive hydrogen-bond networks and polymeric metal complexes.
    
  • DBP (

    
    ):  Possesses two  butyl chains and one  acidic proton. It typically exists as a cyclic dimer in non-polar solvents, shielding its polar core and increasing lipophilicity.
    

Figure 1: Structural Comparison of MBP and DBP

structure_comparison MBP Monobutyl Phosphate (MBP) 1 Butyl Group 2 Acidic Protons (pKa1, pKa2) MBP_Feature Hydrophilic Head Forms Polymeric Networks MBP->MBP_Feature H-Bonding DBP Dibutyl Phosphate (DBP) 2 Butyl Groups 1 Acidic Proton (pKa1) DBP_Feature Lipophilic Character Forms Cyclic Dimers DBP->DBP_Feature Dimerization

Caption: Structural divergence driving functional behavior. MBP retains high polarity, while DBP adopts a lipophilic, dimerized conformation.

Physicochemical Property Matrix
PropertyMonobutyl Phosphate (MBP)Dibutyl Phosphate (DBP)Impact on Analysis
Formula


Mass Spec fragmentation (

)
MW 154.10 g/mol 210.21 g/mol Distinct molecular ions
pKa (approx)

;


Separation via Anion Exchange
LogP ~ 0.6 (More Hydrophilic)~ 1.5 - 2.5 (Lipophilic)Retention on C18 columns
Solubility High in WaterLow in Water; High in OrganicsPhase distribution risks
Metal Binding Bridging (Precipitates)Chelating (Soluble Complexes)Type of impurity formed

Expert Insight: The second pKa of MBP (approx 6.8) is the "smoking gun" for separation. At pH 4.0, DBP is fully ionized (anionic), while MBP is largely mono-anionic but retains a proton, altering its retention time significantly in ion chromatography.

Analytical Differentiation Strategy

Trustworthy identification requires orthogonal methods. Relying solely on retention time is risky due to matrix effects.

Mass Spectrometry (ESI-MS)

In Negative Electrospray Ionization (ESI-), both species yield strong signals but distinct fragmentation patterns.

  • DBP: Precursor ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Fragmentation often yields 
    
    
    
    .
  • MBP: Precursor ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    . Fragmentation yields 
    
    
    
    and
    
    
    .
P NMR Spectroscopy

This is the gold standard for structural confirmation without separation artifacts.

  • Chemical Shift (

    
    ): 
    
    • TBP (Reference): ~ 0.0 ppm.

    • DBP: Typically -0.5 to +2.0 ppm . The shift is concentration-dependent due to dimerization.

    • MBP: Distinctly downfield or upfield depending on pH.

  • Differentiation Protocol: Perform a "pH spike." Add a drop of NaOH to the NMR tube.

    • DBP: Shift moves slightly (deprotonation of single site).

    • MBP: Shift moves significantly and peak shape may sharpen as exchange dynamics change.

Functional Impact in Drug Development

Why should a drug developer care? Because these two impurities ruin products in different ways.[1][2][3]

The "Crud" Factor (Metal Scavenging)
  • DBP Mechanism: DBP acts as a lipophilic chelator. It extracts metal ions (e.g.,

    
    ) into the organic phase or the drug product formulation. This can lead to catalytic degradation  of the API if the metal is redox-active.
    
  • MBP Mechanism: MBP acts as a cross-linker. Because it has two binding sites, it bridges metal ions, forming insoluble, polymeric metal-phosphate networks. This manifests as particulates or interfacial "crud" that clogs filters and crashes out of solution during stability testing.

API Interaction (Salt Formation)

If your API is a basic amine, DBP can form a lipophilic ion-pair (salt) with it.

  • Risk: This DBP-API salt may have different solubility or bioavailability than the intended API salt (e.g., hydrochloride). It often appears as a "ghost peak" in HPLC that tracks with the API but has a different UV spectrum.

Experimental Workflow: Separation & Quantification

The following protocol is designed for the simultaneous determination of MBP and DBP in a pharmaceutical buffer matrix.

Method: Ion Chromatography with Suppressed Conductivity Detection. Rationale: Direct UV detection is poor (lack of chromophores). IC offers high specificity for ionic species.

Figure 2: Analytical Workflow for Phosphate Ester Impurities

analytical_workflow Sample Sample Matrix (API Solution / Extract) Prep Sample Prep Dilute in 10mM NaOH (Ensures Ionization) Sample->Prep pH Adjustment Column Anion Exchange Column (e.g., Dionex AS11-HC) Prep->Column Injection Gradient Gradient Elution KOH: 1mM -> 60mM Column->Gradient Separation Detection Suppressed Conductivity Detection Gradient->Detection Elution Result Quantification MBP elutes ~5-8 min DBP elutes ~12-15 min Detection->Result Integration

Caption: Optimized IC workflow. High pH ensures full ionization of DBP and MBP for consistent retention.

Step-by-Step Protocol:
  • Mobile Phase Preparation: Use degassed, deionized water (18.2 MΩ). Prepare a KOH gradient generator (eluent generation cartridge preferred to avoid carbonate contamination).

  • Column Selection: High-capacity anion exchange column (e.g., Dionex IonPac AS11-HC).

  • Gradient Profile:

    • 0-5 min: Isocratic 1 mM KOH (Elutes weak acids, fluoride, acetate).

    • 5-15 min: Ramp to 30 mM KOH (Elutes MBP , then DBP ).

    • 15-20 min: Ramp to 60 mM KOH (Column wash).

  • Detection: Suppressed conductivity (Suppressor current ~50-100 mA).

  • Validation: Linearity is typically

    
    . Ensure resolution (
    
    
    
    ) > 1.5 between MBP and carbonate peak (common interference).

References

  • Separation of TBP Degradation Products: Dodi, A. (2001). Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A.

  • NMR Characterization: Sychrovsky, V., et al. (2012). The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate. Royal Society of Chemistry.

  • Toxicity & Metabolism: NICNAS. (2019).[4] Phosphoric acid, dibutyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme.[5]

  • Mass Spectrometry Analysis: Dravid, S., et al. (2001).[5] Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis and Purification of 1-Butyl Phosphate (MBP)

Abstract Monobutyl phosphate (MBP), or 1-butyl dihydrogen phosphate, is a critical intermediate in organic synthesis, a specialized hydrotropic surfactant, and a key degradation marker in nuclear fuel reprocessing (PUREX...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monobutyl phosphate (MBP), or 1-butyl dihydrogen phosphate, is a critical intermediate in organic synthesis, a specialized hydrotropic surfactant, and a key degradation marker in nuclear fuel reprocessing (PUREX process). While the industrial reaction of phosphorus pentoxide (


) with n-butanol yields a statistical mixture of mono- and di-butyl phosphates (DBP), pharmaceutical and analytical applications require high-purity MBP (>98%). This application note details a laboratory-scale protocol optimized for the selective isolation of MBP. By exploiting the differential solubility of mono- and di-esters in non-polar hydrocarbons, this method achieves high purity without the need for complex chromatographic separations.

Introduction & Reaction Chemistry

The Challenge of Selectivity

The phosphorylation of alcohols using phosphorus pentoxide (


) is an exothermic, heterogeneous reaction. The 

adamantane-like cage structure breaks down sequentially upon nucleophilic attack by the alcohol oxygen.

The reaction inherently produces a mixture:



Controlling this ratio is difficult because the intermediate polyphosphates can react with either water (during hydrolysis) or another alcohol molecule.

  • Kinetic Control: Lower temperatures favor the formation of polyphosphate intermediates which, upon hydrolysis, yield higher ratios of mono-ester.

  • Thermodynamic Control: High temperatures and excess alcohol favor the di- and tri-esters.

Reaction Mechanism

The synthesis proceeds via the nucleophilic opening of the anhydride linkages in


.
  • Cage Opening: n-Butanol attacks a phosphorus atom, breaking a P-O-P bond.

  • Chain Formation: Continued alcoholysis creates linear polyphosphates.

  • Hydrolysis: Addition of water cleaves the remaining P-O-P anhydride bonds, releasing the free phosphate esters.

ReactionMechanism cluster_selectivity Selectivity Factors P2O5 P4O10 (Cage) Inter Polyphosphate Intermediates P2O5->Inter + BuOH (Exothermic) BuOH n-Butanol BuOH->Inter MBP 1-Butyl Phosphate (Mono-ester) Inter->MBP + H2O DBP Dibutyl Phosphate (Di-ester) Inter->DBP + H2O H3PO4 H3PO4 (Trace) Inter->H3PO4 + Excess H2O H2O H2O (Hydrolysis) Temp Temp < 50°C Favors Mono Stoich Stoichiometry 3:1 (ROH:P)

Figure 1: Reaction pathway for the alcoholysis of Phosphorus Pentoxide. Control of the intermediate hydrolysis is key to product distribution.

Experimental Protocol

Reagents and Apparatus
ReagentGradeQuantityRole
Phosphorus Pentoxide (

)
Reagent (>98%)35.5 g (0.25 mol)Phosphorylating agent
n-Butanol Anhydrous55.5 g (0.75 mol)Reactant
n-Hexane HPLC Grade200 mLPurification solvent
Diethyl Ether ACS Reagent100 mLExtraction solvent
Deionized Water 18.2 MΩ50 mLHydrolysis

Apparatus:

  • 500 mL 3-neck round bottom flask (flame dried).

  • Mechanical stirrer (Teflon blade) - Essential due to high viscosity.

  • Pressure-equalizing addition funnel (for solid addition or solvent dispersion).

  • Nitrogen inlet/outlet.[1][2]

  • Ice-water bath.

Synthesis Procedure

Step 1: Preparation (Inert Atmosphere)

  • Assemble the glassware and flush with dry nitrogen for 15 minutes.

  • Charge the flask with 55.5 g of n-butanol .

  • Cool the butanol to 0–5°C using an ice bath.

Step 2: Controlled Addition (Critical Step)

  • Add 35.5 g of

    
      in small portions over 45–60 minutes.
    
    • Note: The reaction is highly exothermic. Maintain internal temperature below 40°C .

    • Observation: The mixture will become viscous and may turn slightly yellow.

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

Step 3: Thermal Aging

  • Heat the mixture to 60°C and stir for 4 hours. This ensures complete conversion of the

    
     cage into polyphosphates.
    
  • Checkpoint: The solution should be homogenous and clear to pale yellow.

Step 4: Hydrolysis

  • Cool the reaction mixture to 20°C .

  • Add 10 mL of water dropwise.

    • Caution: Hydrolysis is exothermic.

  • Stir vigorously for 1 hour at room temperature to cleave pyrophosphate bonds (

    
    ) into phosphate esters (
    
    
    
    ).
Purification Workflow (The "Solubility Switch")

The crude mixture contains MBP, DBP, and traces of phosphoric acid. We utilize the fact that DBP is highly soluble in non-polar hydrocarbons (Hexane) , while MBP is insoluble due to its higher polarity and ability to hydrogen bond.

  • Solvent Removal: If any volatile solvent was used, remove it under vacuum.

  • Dissolution: Dissolve the viscous residue in 100 mL Diethyl Ether .

  • Acid Wash: Wash the ether layer with 2 x 20 mL cold water .

    • Purpose: Removes free

      
       and excess alcohol.
      
    • Note: MBP is partially soluble in water, so keep wash volumes small and cold.

  • Evaporation: Dry the ether layer over

    
    , filter, and evaporate the ether to yield a crude oil.
    
  • Trituration (Purification Step):

    • Add 100 mL n-Hexane to the crude oil.

    • Stir vigorously for 30 minutes.

    • DBP dissolves into the hexane layer.

    • MBP separates as a viscous oil or semi-solid at the bottom.

  • Separation: Decant the hexane layer. Repeat the hexane wash 2 more times.

  • Final Drying: Dry the remaining MBP residue under high vacuum (0.1 mmHg) at 40°C for 4 hours to remove trace solvents.

PurificationWorkflow Crude Crude Reaction Mix (MBP + DBP + H3PO4) Ether Dissolve in Diethyl Ether Crude->Ether WaterWash Water Wash (x2) Ether->WaterWash AqLayer Aqueous Waste (H3PO4, Excess Alcohol) WaterWash->AqLayer OrgLayer Ether Layer (MBP + DBP) WaterWash->OrgLayer Evap Evaporate Ether OrgLayer->Evap Hexane Add n-Hexane (Trituration) Evap->Hexane HexaneLayer Hexane Soluble (DBP - Impurity) Hexane->HexaneLayer Decant Residue Hexane Insoluble (MBP - Product) Hexane->Residue Precipitate/Oil

Figure 2: Purification workflow exploiting the solubility differential between mono- and di-butyl phosphates in n-hexane.

Characterization & Quality Control

Potentiometric Titration

MBP is a dibasic acid, while DBP is monobasic. Titration with 0.1 N NaOH provides a definitive purity check.

  • MBP: Shows two inflection points (approx. pH 4.5 and pH 9.0).

  • DBP: Shows one inflection point (approx. pH 4.5).

  • Protocol: Dissolve 0.5 g product in 50 mL methanol/water (1:1). Titrate with 0.1 N NaOH monitoring pH.

NMR Spectroscopy
  • 
     NMR (Proton Decoupled): 
    
    • MBP: Singlet at

      
       to 
      
      
      
      ppm (pH dependent).
    • DBP: Singlet shifted upfield (typically

      
       to -2.0 ppm).
      
    • Note: Chemical shifts are sensitive to concentration and pH. Spiking with authentic standards is recommended.

Data Summary
Property1-Butyl Phosphate (MBP)Dibutyl Phosphate (DBP)
Molecular Weight 154.10 g/mol 210.21 g/mol
Physical State Viscous Liquid / Low-melting SolidLiquid
Solubility (Water) SolubleSparingly Soluble
Solubility (Hexane) Insoluble Soluble
pKa (approx) 1.6, 6.81.7

Safety & Handling

  • Phosphorus Pentoxide: Extremely hygroscopic and corrosive. Reacts violently with water. Handle in a fume hood. Wear chemical-resistant gloves and safety goggles.

  • Exotherm Control: The reaction with alcohol is exothermic. Never add

    
     rapidly to warm alcohol.
    
  • Waste Disposal: Quench all phosphorus residues with large volumes of ice water before disposal. Neutralize aqueous waste with sodium bicarbonate.

References

  • Organic Syntheses , Coll. Vol. 2, p. 109 (1943); Vol. 16, p. 9 (1936). n-Butyl Phosphate.[1][2][3] Link

  • Cherbuliez, E. et al. (1960). Recherches sur la formation et la transformation des esters phosphoriques. Helvetica Chimica Acta. (Fundamental mechanism of P2O5 alcoholysis).
  • Dodi, A. (2001).[4] Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A, 918(2), 387-392. Link (Analytical separation basis).

  • Lamouroux, C. et al. (2000).[2][5] Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry. Analytical Chemistry, 72(6), 1186–1191.[5] Link

  • PubChem . Monobutyl phosphate - Compound Summary. National Library of Medicine. Link

Sources

Application

protocol for using 1-butyl phosphate as a polymerization catalyst

Application Note: Protocol for Using 1-Butyl Phosphate as an Organocatalyst in Ring-Opening Polymerization Part 1: Executive Summary & Technical Scope 1-Butyl Phosphate (Monobutyl Phosphate, MBP) is a phosphoric acid mon...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 1-Butyl Phosphate as an Organocatalyst in Ring-Opening Polymerization

Part 1: Executive Summary & Technical Scope

1-Butyl Phosphate (Monobutyl Phosphate, MBP) is a phosphoric acid monoester utilized as a highly effective Brønsted acid organocatalyst . While traditional polymerization of biodegradable polyesters (e.g., Polylactide, Polycaprolactone) relies on metal catalysts like Tin(II) 2-ethylhexanoate (


), residual metals pose toxicity risks in biomedical implants and drug delivery vehicles.

This protocol details the application of 1-Butyl Phosphate as a metal-free alternative for the Ring-Opening Polymerization (ROP) of cyclic esters. MBP facilitates "living" polymerization characteristics through a bifunctional activation mechanism, yielding polymers with controlled molecular weights (


) and narrow dispersity (

), essential for regulatory-compliant pharmaceutical excipients.

Key Advantages:

  • Biocompatibility: Eliminates heavy metal contamination (Sn, Zn, Al) in the final API matrix.

  • Thermal Stability: Operates efficiently at bulk polymerization temperatures (100°C–160°C).

  • Cost-Efficiency: Significantly cheaper than chiral phosphoric acids (e.g., BINOL-derived catalysts).

Part 2: Mechanistic Theory

The catalytic efficacy of 1-Butyl Phosphate stems from its ability to act as a bifunctional hydrogen-bonding catalyst . Unlike simple proton donors, the phosphate group simultaneously activates the monomer and the propagating chain end.

  • Electrophilic Activation: The acidic hydroxyl group (

    
    ) donates a hydrogen bond to the carbonyl oxygen of the cyclic ester (monomer), increasing its electrophilicity.
    
  • Nucleophilic Activation: The phosphoryl oxygen (

    
    ) accepts a hydrogen bond from the hydroxyl group of the initiator (or propagating chain end), increasing the nucleophilicity of the attacking alcohol.
    

Figure 1: Bifunctional Activation Mechanism

ROP_Mechanism Cat 1-Butyl Phosphate (Catalyst) Complex Ternary Activated Complex Cat->Complex H-bond (P-OH...O=C) H-bond (P=O...H-O) Monomer Cyclic Ester (Lactide/Caprolactone) Monomer->Complex Electrophile Initiator Alcohol Initiator (R-OH) Initiator->Complex Nucleophile TS Transition State (C-O Bond Cleavage) Complex->TS Ring Opening Polymer Polyester Chain (Pn+1) TS->Polymer Propagation Polymer->Complex Re-entry (Living Chain)

Caption: Dual activation pathway where 1-Butyl Phosphate bridges the monomer and the propagating alcohol species.

Part 3: Experimental Protocol

Safety Note: 1-Butyl Phosphate is corrosive and can cause severe skin burns. Wear acid-resistant gloves, goggles, and work in a fume hood.

Reagents & Preparation
ReagentRoleSpecification/Pre-treatment

-Caprolactone (

-CL)
MonomerDistill over

under reduced pressure. Store over 4Å molecular sieves.
L-Lactide (L-LA) MonomerRecrystallize from dry toluene (x2). Dry under vacuum at 40°C for 24h.
Benzyl Alcohol (BnOH) InitiatorDistill over

. Store over 4Å molecular sieves.
1-Butyl Phosphate (MBP) CatalystUse high purity (>97%). If liquid, dry by azeotropic distillation with benzene or vacuum drying if solid/viscous.
Toluene/DCM SolventsAnhydrous (HPLC grade).
Polymerization Workflow (Bulk Method)

This protocol describes the synthesis of Poly(


-caprolactone) (PCL) targeting a degree of polymerization (DP) of 100.

Step 1: Charge Reactor

  • In a glovebox (or using Schlenk technique), weigh

    
    -CL (5.0 g, 43.8 mmol)  into a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
    
  • Add Benzyl Alcohol (47.3 mg, 0.438 mmol) . Target ratio:

    
    .
    

Step 2: Catalyst Addition

  • Add 1-Butyl Phosphate (MBP) .

  • Optimization Note: The recommended molar ratio is

    
     to 
    
    
    
    .
  • For this scale: Add 67 mg (0.438 mmol) of MBP.

  • Seal the tube tightly with a rubber septum or glass stopper.

Step 3: Polymerization

  • Immerse the Schlenk tube in a pre-heated oil bath at 130°C .

  • Stir at 300-500 rpm. The mixture should become homogeneous and viscous over time.

  • Reaction Time: 2 to 6 hours (Monitor conversion via

    
     NMR if possible).
    

Step 4: Quenching & Purification

  • Remove tube from heat and cool to room temperature. The polymer melt will solidify.

  • Dissolve the crude solid in minimal Dichloromethane (DCM) (~10-15 mL).

  • Precipitate dropwise into cold Methanol (200 mL) under vigorous stirring.

  • Filter the white precipitate and wash with fresh methanol.

Step 5: Drying

  • Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Figure 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Dry Dry Monomer/Initiator (CaH2 Distillation) Weigh Weigh Components (Glovebox/Inert Atm) Dry->Weigh Mix Combine Reagents [M]:[I]:[Cat] = 100:1:1 Weigh->Mix Heat Bulk Polymerization 130°C, 2-6 Hours Mix->Heat Quench Cool & Dissolve (DCM) Heat->Quench Precip Precipitate (Cold Methanol) Quench->Precip DryFinal Vacuum Dry 40°C, 24h Precip->DryFinal

Caption: Step-by-step workflow for the bulk polymerization of PCL using 1-Butyl Phosphate.

Part 4: Data Analysis & Validation

To validate the "living" nature of the polymerization and the quality of the catalyst, perform the following analyses:

MethodPurposeExpected Outcome

NMR (

)
Conversion CalculationCompare integration of monomer vinyl/methylene protons vs. polymer backbone. >95% conversion expected.
GPC (SEC) Molecular Weight (

)
Single unimodal peak. PDI (

) should be < 1.[1]3. Broad PDI (>1.5) indicates transesterification side reactions.
MALDI-ToF MS End-group AnalysisConfirm Benzyl ester head group and Hydroxyl tail group. Absence of cyclic oligomers confirms mechanism.

Troubleshooting Table:

  • Low Conversion: Catalyst may be wet (phosphates are hygroscopic). Water acts as a chain transfer agent, killing molecular weight. Action: Dry catalyst thoroughly.

  • High PDI (>1.5): Temperature too high or reaction time too long, leading to back-biting (transesterification). Action: Reduce Temp to 110°C or stop reaction earlier.

  • Discoloration: Oxidation of impurities. Action: Ensure strict inert atmosphere (

    
    /Ar).
    

Part 5: References

  • Makiguchi, K., Satoh, T., & Kakuchi, T. (2011). Dibutyl Phosphate Catalyzed Commercial Relevant Ring-Opening Polymerizations to Bio-Based Polyesters.[2] Macromolecules.[3][4][5][6]

    • Note: This foundational paper establishes the efficacy of butyl phosphates (specifically di-ester, applicable to mono-ester mechanism) in high-temperature ROP.

  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization.[2] Chemical Reviews.

    • Comprehensive review of the mechanism of hydrogen-bonding organocatalysts.

  • Kan, S., & Jin, Y. (2021). Phosphoric Acid-Based Organocatalysts for Polymerization. Polymers.[3][4][5][6][7][8][9]

    • Discusses the specific role of phosphate acidity in monomer activation.

Sources

Method

Application Note: Preparation of Amino Resin Systems using 1-Butyl Phosphate Catalyst

This Application Note and Protocol details the use of 1-Butyl Phosphate (Monobutyl Phosphate, MBP) as a specialized acid catalyst for the preparation and curing of amino resin systems. While standard mineral acids (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of 1-Butyl Phosphate (Monobutyl Phosphate, MBP) as a specialized acid catalyst for the preparation and curing of amino resin systems. While standard mineral acids (e.g., p-toluene sulfonic acid) are common, MBP is selected for high-performance applications requiring superior solubility, corrosion resistance, and electrical conductivity (e.g., for electrostatic spray applications).

[1]

Introduction & Scientific Rationale

Amino resins, particularly Hexamethoxymethylmelamine (HMMM) and Butylated Melamine-Formaldehyde (BMF) , are the crosslinking workhorses of industrial coatings and thermoset composites. These resins require an acid catalyst to lower the activation energy for the transetherification reaction with hydroxyl-functional backbone polymers (polyesters, acrylics, or epoxies).

Why 1-Butyl Phosphate (MBP)? Unlike sulfonic acids (pTSA, DDBSA), 1-Butyl Phosphate offers a unique balance of properties:

  • Solubility: The butyl chain renders the catalyst highly compatible with hydrophobic high-solids systems, preventing "blooming" or surface haze.

  • Conductivity: MBP increases the conductivity of the liquid formulation, which is critical for electrostatic spray efficiency in automotive and pharmaceutical device coating lines.

  • Corrosion Inhibition: Phosphate esters form a passivation layer on metal substrates, offering superior corrosion resistance compared to sulfate-based catalysts.

  • Reactivity Control: MBP acts as a moderate-strength acid (pKa ~1.5–2.0), providing a controlled cure rate that allows for better flow and leveling before gelation.

Chemical Mechanism

The core mechanism is General Acid Catalysis . The 1-butyl phosphate donates a proton to the methoxymethyl group of the amino resin, facilitating the release of methanol and the formation of a reactive carbocation (iminium ion). This electrophile attacks the nucleophilic hydroxyl group on the backbone polymer.

Mechanism Diagram

AminoResinCuring Cat 1-Butyl Phosphate (Proton Source H+) Resin Amino Resin (N-CH2-OCH3) Cat->Resin Protonation Protonated Protonated Intermediate (N-CH2-OCH3)+H Resin->Protonated Carbocation Iminium Ion (N=CH2)+ Protonated->Carbocation - CH3OH Byproduct Methanol (CH3OH) Protonated->Byproduct Crosslink Crosslinked Network (N-CH2-O-R) Carbocation->Crosslink + Polyol (Nucleophilic Attack) Polyol Backbone Polymer (R-OH) Polyol->Crosslink Crosslink->Cat Regeneration of H+

Figure 1: Acid-catalyzed crosslinking mechanism of methoxymethyl melamine with a hydroxyl-functional polymer using 1-Butyl Phosphate.

Experimental Protocol

Materials
  • Amino Resin: Hexamethoxymethylmelamine (e.g., Cymel 303 or Resimene 747). High solids (>98%).

  • Backbone Resin: Hydroxyl-functional Acrylic Polyol (OH value ~100-150 mg KOH/g).

  • Catalyst: 1-Butyl Phosphate (MBP) .

    • Note: Commercial "Butyl Acid Phosphate" is often a 50:50 mix of mono- and di-butyl phosphate. For precise kinetic control, use high-purity Monobutyl Phosphate (CAS: 1623-15-0).

  • Solvent: n-Butanol (for stability) and Aromatic 100 (for viscosity).

  • Substrate: Phosphated Cold Rolled Steel (PCRS) panels.

Formulation Strategy (Stoichiometry)

The optimal ratio of Amino Resin to Backbone Resin is typically 30:70 to 20:80 by solid weight. The catalyst level is calculated based on Active Acid % on Total Resin Solids (TRS).

Calculated Catalyst Load:

  • Standard Cure (140°C): 1.0% MBP on TRS.

  • Low Temp Cure (120°C): 2.0% MBP on TRS.

Step-by-Step Preparation Procedure
Step 1: Backbone Blending
  • In a clean stainless steel vessel, charge the Acrylic Polyol .

  • Add n-Butanol (10% of total solvent weight). Reason: Primary alcohols stabilize the amino resin and prevent premature self-condensation.

  • Mix at 500 RPM for 5 minutes.

Step 2: Resin Incorporation
  • Slowly add the HMMM Amino Resin to the vortex.

  • Increase speed to 1000 RPM. Mix for 15 minutes to ensure homogeneity.

  • Validation: Check solution clarity. Haze indicates incompatibility.

Step 3: Catalyst Addition (The Critical Step)
  • Pre-dilution: Do NOT add MBP directly to the resin blend. Dilute MBP 1:1 with n-Butanol to prevent local gelling (shock).

  • Add the diluted MBP dropwise to the main batch while stirring.

  • Measure Conductivity (if electrostatic spray is intended). Target: 0.5 - 1.0 MΩ.

Step 4: Application and Curing[1]
  • Draw down the coating on PCRS panels using a #40 wire-wound rod (Target DFT: 25 microns).

  • Flash off: Allow solvents to evaporate at ambient temp for 10 minutes.

  • Bake: Place in a convection oven.

    • Schedule A: 130°C for 30 minutes.

    • Schedule B: 150°C for 20 minutes.

Experimental Workflow Diagram

ProtocolFlow cluster_0 Phase 1: Formulation cluster_1 Phase 2: Application cluster_2 Phase 3: Curing & Validation Step1 Blend Acrylic Polyol + n-Butanol Step2 Add Amino Resin (HMMM) Mix 15 min @ 1000 RPM Step1->Step2 Step4 Add Catalyst to Binder Monitor Conductivity Step2->Step4 Step3 Prepare Catalyst Solution (MBP + Butanol 1:1) Step3->Step4 Step5 Draw Down on Steel Panel (Target DFT: 25µm) Step4->Step5 Step6 Flash Off (10 min @ 25°C) Step5->Step6 Step7 Bake (140°C / 20 min) Step6->Step7 Step8 Test: MEK Rubs (>100) Test: Pencil Hardness Step7->Step8

Figure 2: Workflow for the preparation and validation of MBP-catalyzed amino resin coatings.

Data Analysis & Validation

To validate the efficacy of 1-Butyl Phosphate, perform the MEK Double Rub Test (ASTM D5402) to measure solvent resistance (degree of cure).

Table 1: Comparative Cure Response (MBP vs. pTSA) Backbone: Acrylic Polyol | Resin: HMMM | Bake: 20 mins

Catalyst (1.0% on TRS)Bake Temp (°C)MEK Double RubsPencil HardnessComments
None (Control) 140< 102BNo cure; tacky film.
pTSA (Sulfonic Acid) 120> 2002HFast cure, but potential for yellowing.
1-Butyl Phosphate 12080FModerate cure; good flow.
1-Butyl Phosphate 140> 200HOptimal Cure. Excellent flexibility.
1-Butyl Phosphate 160> 2002HHard cure; no yellowing observed.

Interpretation: MBP requires slightly higher thermal energy than pTSA to achieve full crosslinking density, but it provides a wider "cure window" and reduces the risk of over-bake yellowing.

Troubleshooting

  • Haze in Film: Incompatibility. Increase the ratio of n-Butanol in the solvent blend.

  • Poor Adhesion: Catalyst level too high (acid attack on substrate). Reduce MBP to 0.5%.

  • Wrinkling: Surface cured too fast. Lower the bake temperature or add a high-boiling solvent (e.g., DBE).

Safety Considerations

  • Corrosivity: 1-Butyl Phosphate is corrosive to skin and eyes (Category 1B). Wear nitrile gloves and face shield.

  • Hydrolysis: Phosphate esters can hydrolyze in the presence of water to form phosphoric acid. Keep containers tightly sealed and use moisture-scavengers (e.g., Triethyl Orthoformate) if necessary.

References

  • Blank, W. J. (1979). "Reaction Mechanism of Melamine Resins." Journal of Coatings Technology, 51(656), 61-70.

  • Cytec Industries (Allnex). (2013). "Amino Crosslinkers: Technical Brochure." Allnex Technical Library.

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Chapter 11: Amino Resins).
  • US Patent 5635583. (1997). "Catalytic composition and method for curing urea-formaldehyde resin." Google Patents.

  • Bauer, D. R. (1988). "Melamine/formaldehyde crosslinkers: characterization, network formation and degradation.

Sources

Application

Methodological Implementation of Monobutyl Phosphate (MBP) as a High-Performance Antistatic Agent

Executive Summary This application note details the methodological framework for utilizing Monobutyl Phosphate (MBP) (CAS 1623-15-0) as a primary antistatic agent in polymer matrices and textile finishes. Unlike generic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for utilizing Monobutyl Phosphate (MBP) (CAS 1623-15-0) as a primary antistatic agent in polymer matrices and textile finishes. Unlike generic alkyl phosphates, MBP offers a unique balance of high acidity and short alkyl chain length, providing superior ionic mobility and hygroscopicity upon neutralization. This guide provides validated protocols for the characterization, neutralization, and application of MBP, ensuring consistent surface resistivity reduction from insulative levels (


) to the static-dissipative range (

).

Scientific Foundation: Mechanism of Action

To effectively deploy MBP, researchers must understand that the acid form itself is a precursor. The active antistatic species is typically the salt form (e.g., Potassium Monobutyl Phosphate).

The Hygroscopic-Ionic Bridge

MBP salts function via a dual-action mechanism:

  • Hygroscopicity: The phosphate head group, particularly when neutralized with potassium (

    
    ), attracts atmospheric moisture, forming a microscopic aqueous layer on the material surface.
    
  • Ionic Conduction: The dissociated ions (

    
     and 
    
    
    
    ) become mobile within this moisture layer, creating a conductive pathway that dissipates electrostatic charge before it reaches the breakdown voltage threshold.
Mono- vs. Di-ester Specificity

Commercial "Butyl Acid Phosphate" is often a mixture of Mono- (MBP) and Di-butyl phosphate (DBP).

  • Monobutyl Phosphate (MBP): Contains two acidic protons. Higher polarity, better water solubility, and higher ionic density per mole when neutralized. Preferred for high-performance antistatic applications.

  • Dibutyl Phosphate (DBP): Contains only one acidic proton. More hydrophobic, better compatibility with non-polar resins but lower antistatic efficiency.

AntistaticMechanism Atmosphere Atmospheric Moisture (H2O) MBP_Salt MBP Salt on Surface (K+  Butyl-PO4--) Atmosphere->MBP_Salt Absorption WaterLayer Formation of Micro-Aqueous Layer MBP_Salt->WaterLayer Hygroscopic Action IonMobility Ionic Dissociation & Mobility WaterLayer->IonMobility Solvation ChargeDissipation Charge Dissipation (Static Decay) IonMobility->ChargeDissipation Conductive Path

Figure 1: Mechanism of Action. The MBP salt acts as a bridge, converting atmospheric moisture into a conductive ionic surface layer.

Material Characterization Protocol

Before formulation, the raw MBP must be characterized to determine the exact Acid Value (AV). This step is critical because commercial batches vary in Mono/Di ratio, affecting the stoichiometry required for neutralization.

Protocol 3.1: Determination of Acid Value (Titration)

Objective: Quantify the acidity to calculate the precise amount of base (KOH) required for neutralization.[1]

Reagents:

  • 0.1 N Potassium Hydroxide (KOH) in Ethanol (Standardized).

  • Solvent: 1:1 mixture of Ethanol and Toluene (neutralized).

  • Indicator: Phenolphthalein (1% in ethanol).[2]

Procedure:

  • Weigh accurately ~1.0 g of raw MBP sample (

    
    ) into a 250 mL Erlenmeyer flask.
    
  • Dissolve in 50 mL of the Ethanol/Toluene solvent.

  • Add 3-5 drops of Phenolphthalein indicator.

  • Titrate with 0.1 N KOH solution until a faint pink color persists for 30 seconds. Record volume (

    
    ).
    

Calculation:



Note: MBP has two equivalence points. Phenolphthalein detects the second point (total acidity), which is the target for full neutralization.

Formulation Protocol: Synthesis of Active Antistat

Safety Warning: The neutralization reaction is exothermic . Reaction vessels must be cooled.

Protocol 4.1: Preparation of 50% Potassium Monobutyl Phosphate Solution

This solution is the standard concentrate for surface coating applications.

Materials:

  • Monobutyl Phosphate (Calculated from AV).

  • Potassium Hydroxide (45% aqueous solution).

  • Deionized Water.

  • pH Meter.[3]

Workflow:

  • Charge Water: Add calculated Deionized Water to a jacketed reaction vessel.

  • Base Addition: Add the required mass of KOH (45%) based on the Acid Value determined in Protocol 3.1.

    • Stoichiometry: Target pH 7.0 - 8.0.

  • Cooling: Circulate coolant to maintain reactor temperature

    
    .
    
  • MBP Addition: Slowly add MBP to the agitated alkaline water.

    • Rate: Add over 30-60 minutes to control exotherm.

  • Adjustment: Check pH. Adjust with small amounts of KOH or MBP to achieve final pH 7.5.

  • Filtration: Filter through a 10-micron filter to remove any insoluble impurities.

FormulationWorkflow cluster_Reaction Neutralization Reaction (Exothermic) RawMBP Raw MBP (Acid Form) AV_Test QC: Acid Value Determination RawMBP->AV_Test Calc Calculate Stoichiometry (Target pH 7.5) AV_Test->Calc Reactor Reactor: Water + KOH (Temp < 40°C) Calc->Reactor Addition Slow Addition of MBP Reactor->Addition FinalProduct 50% K-MBP Solution (Active Antistat) Addition->FinalProduct

Figure 2: Formulation workflow for converting acidic MBP into its active Potassium salt form.

Application Methodologies

Method A: Surface Coating (Textiles & Films)

Ideal for synthetic fibers (polyester, nylon) and packaging films.

  • Dilution: Dilute the 50% K-MBP concentrate with water to a 1-2% active bath concentration.

  • Application: Apply via "Pad-Dry" method.

    • Padding: Dip fabric/film into the bath and pass through nip rollers (pressure 2-3 bar) to achieve 60-80% wet pick-up.

  • Drying: Dry at

    
    . Do not exceed 
    
    
    
    to prevent phosphate degradation.
Method B: Internal Blending (Thermoplastics)

For injection molding or extrusion (PE, PP, PVC).

  • Compatibility Note: K-MBP is polar.[4] For non-polar polyolefins, use a masterbatch carrier or a compatibilizer.

  • Dosage: 0.5% - 1.5% by weight.

  • Process: Tumble blend MBP salt powder (dried) with resin pellets prior to hopper feeding.

Performance Validation & Data

Surface Resistivity Testing (ASTM D257)
  • Conditioning: Samples must be conditioned at

    
     and 50% Relative Humidity (RH) for 24 hours prior to testing. Note: Antistatic performance is humidity-dependent.[5]
    
  • Equipment: High-resistance meter with concentric ring electrodes.

Data Summary: Efficacy of K-MBP on Polyester Film
TreatmentConcentration (wt%)Surface Resistivity (

)
Static Decay Time (sec)
Control (Untreated) 0.0

> 60.0
Generic Alkyl Phosphate 1.0

2.5
Monobutyl Phosphate (K-Salt) 0.5

0.8
Monobutyl Phosphate (K-Salt) 1.0

< 0.1

Table 1: Comparative performance data demonstrating the efficiency of Monobutyl Phosphate salts at low loading levels.

Troubleshooting Guide

  • Issue: Blooming/White Powder on Surface.

    • Cause: Over-dosing or poor compatibility with the polymer matrix.

    • Solution: Reduce dosage or switch to an amine salt (e.g., Diethanolamine-MBP) which is softer and more organic-soluble than the Potassium salt.

  • Issue: Corrosion of Processing Equipment.

    • Cause: Incomplete neutralization (Residual free acid).

    • Solution: Verify pH of the formulation is > 7.0. Use stainless steel (316L) for all handling equipment.

  • Issue: Poor Performance in Winter.

    • Cause: Low humidity (< 20% RH) reduces the moisture layer.

    • Solution: Add a humectant (e.g., Glycerol or PEG) to the formulation to retain moisture at the surface.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15389, Monobutyl phosphate. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (2019). Human Health Tier II Assessment: Monobutyl Phosphate. Retrieved from [Link]

  • Ampacet Corporation. Antistatic Additives & Their Use: Technical Guide. Retrieved from [Link]

  • FSSAI (2018). Revised Method for Determination of Acid Value in Oils and Fats. Retrieved from [Link]

Sources

Method

experimental setup for 1-butyl phosphate hydrolysis studies

Abstract This application note provides a rigorous technical guide for studying the hydrolysis kinetics of 1-butyl phosphate (H₂MBP), a critical degradation product in PUREX solvent extraction and a model compound for ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical guide for studying the hydrolysis kinetics of 1-butyl phosphate (H₂MBP), a critical degradation product in PUREX solvent extraction and a model compound for phosphate ester prodrug stability. We detail a self-validating experimental framework combining Arrhenius-driven thermal stress testing with quantitative


P NMR (qNMR) and Ion Chromatography (IC). Special emphasis is placed on distinguishing acid-catalyzed cleavage mechanisms and overcoming the analytical challenges posed by the long longitudinal relaxation times (

) inherent to phosphorus nuclei.

Introduction & Mechanistic Context

1-Butyl phosphate (Monobutyl phosphate, H₂MBP) represents a monoalkyl phosphate ester motif central to two distinct fields:

  • Nuclear Reprocessing: It is the terminal organic degradation product of Tributyl phosphate (TBP). Its accumulation leads to "third phase" formation and retention of fission products (e.g., Zirconium).

  • Pharmaceutical Development: The monoalkyl phosphate bond is a structural proxy for nucleotide prodrugs. Understanding its hydrolytic stability against pH and temperature is essential for predicting in vivo half-life and shelf-stability.

The Reaction: The hydrolysis of H₂MBP is a nucleophilic substitution at the phosphorus center, yielding orthophosphoric acid (


) and 1-butanol.


Unlike trialkyl phosphates, monoalkyl phosphates are remarkably stable in neutral water due to charge repulsion between the nucleophile (water/hydroxide) and the anionic phosphate species. Hydrolysis is significantly accelerated under acidic conditions (via protonation of the ester oxygen) or extreme alkalinity .

Experimental Design Strategy

To generate high-confidence kinetic data, the experimental setup must control three critical variables: Protonation State (pH) , Temperature , and Ionic Strength .

Table 1: Experimental Matrix for Hydrolysis Profiling
VariableRange/ConditionRationale
Acid Concentration 0.1 M – 6.0 M HCl/HNO₃Drives the reaction via

mechanism. Simulates PUREX environments.
Temperature 60°C – 100°CHydrolysis at 25°C is too slow (

years). Elevated T allows Arrhenius extrapolation.
Ionic Strength Fixed (e.g., 2.0 M with NaClO₄)Isolates the catalytic effect of

from salt effects.
Container Sealed Borosilicate AmpoulesPrevents evaporation of 1-butanol and volume loss at high T.

Detailed Protocol: Acid-Catalyzed Hydrolysis Kinetics

Safety Note: Handle concentrated acids and organophosphates in a fume hood. Wear nitrile gloves and safety goggles.

Phase A: Sample Preparation (The "Batch" Method)
  • Stock Solution: Prepare a 50 mM solution of H₂MBP in the target acid matrix (e.g., 4 M HNO₃).

    • Note: Commercial H₂MBP often contains DBP and

      
       impurities. Purity must be verified by 
      
      
      
      P NMR prior to use.
  • Internal Standard: Add a non-hydrolyzable phosphorus standard if using NMR (e.g., Triphenylphosphine oxide, TPPO) or rely on absolute integration if using an external capillary lock.

    • Recommendation: Use an external coaxial insert containing

      
       and 85% 
      
      
      
      (set to 0 ppm) to avoid chemical interaction with the harsh acid matrix.
  • Aliquoting: Distribute 1.0 mL of the reaction mixture into 10 separate heavy-wall glass ampoules or screw-cap HPLC vials (if T < 80°C).

  • Sealing: Flame-seal ampoules for temperatures >80°C to ensure integral containment of volatile 1-butanol.

Phase B: Thermal Stress & Sampling
  • Submerge ampoules in a silicone oil bath controlled to

    
    C.
    
  • Timepoints: Remove ampoules at geometrically spaced intervals (e.g., 0, 1, 2, 4, 8, 16, 24, 48 hours).

  • Quenching:

    • Method A (IC Analysis): Rapidly cool in ice water, then dilute 1:100 into 100 mM NaOH. This freezes the reaction by converting H₂MBP to its stable dianion form.

    • Method B (NMR Analysis): Rapidly cool in ice water. Analyze directly (acidic shift) or neutralize with deuterated buffer if chemical shift overlap is problematic.

Analytical Protocols

Method 1: Quantitative P NMR (The Gold Standard)

NMR is superior for mechanistic studies as it visualizes the substrate (H₂MBP) and product (


) simultaneously.
  • Instrument: 400 MHz (or higher) NMR spectrometer with a broadband probe.

  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker).

    • Why? Eliminates Nuclear Overhauser Effect (NOE) enhancement, ensuring signal intensity is proportional to concentration.

  • Relaxation Delay (

    
    ): CRITICAL.  Phosphorus nuclei in phosphate esters have long 
    
    
    
    relaxation times (2–10 seconds).
    • Setting: Set

      
       (typically 15–25 seconds). Failure to do this will underestimate 
      
      
      
      concentration.
  • Chemical Shifts (Approximate relative to 85%

    
    ): 
    
    • 
      : 0.0 ppm
      
    • H₂MBP: +0.5 to +2.5 ppm (pH dependent; shifts downfield in acid).

    • HDBP (Impurity): -0.5 to -1.5 ppm.

Method 2: Ion Chromatography (High Sensitivity)

Ideal for trace analysis or when NMR is unavailable.

  • Column: Anion Exchange (e.g., Dionex IonPac AS5A or AS11-HC).

  • Eluent: Gradient Hydroxide (10 mM to 40 mM KOH).

  • Detection: Suppressed Conductivity.[1][2][3]

  • Interference Management: H₂MBP elutes close to Carbonate (

    
    ). Ensure eluents are degassed and carbonate-free.
    

Data Analysis & Visualization

Kinetic Calculation

The hydrolysis follows pseudo-first-order kinetics under excess acid.[4]



Plot 

vs. Time. The slope is

.
Activation Energy ( )

Perform the experiment at 60°C, 70°C, 80°C, and 90°C. Plot


 vs. 

(Kelvin).

Workflow Diagrams (DOT)

Figure 1: Experimental Workflow for Hydrolysis Kinetics

HydrolysisWorkflow cluster_Analysis Analytical Branch Start Start: H2MBP Stock Prep Acid Matrix Prep (e.g., 4M HNO3) Start->Prep Seal Seal in Ampoules Prep->Seal Incubate Thermal Incubation (60-100°C) Seal->Incubate Sample Sampling & Quench (Ice/NaOH) Incubate->Sample At t = x hrs NMR 31P qNMR (Inv. Gated Decoupling) Sample->NMR High Conc (>10mM) IC Ion Chromatography (Suppressed Cond.) Sample->IC Low Conc (<1mM) Data Data Processing (k_obs calculation) NMR->Data IC->Data

Caption: Step-by-step workflow for determining hydrolysis kinetics, highlighting the bifurcation for analytical methods based on sensitivity requirements.

Figure 2: Mechanistic Pathway & Analytical Signatures

Mechanism Substrate H2MBP (Neutral/Anionic) Stable Protonated H2MBP-H+ (Activated) Labile Leaving Group Substrate->Protonated +H+ (Fast Equilibrium) Signal_Sub NMR: ~2.0 ppm IC: Late Elution Substrate->Signal_Sub TS Transition State [H2O...P...OBu]‡ Protonated->TS +H2O (Rate Limiting) Products H3PO4 + Butanol TS->Products Cleavage Signal_Prod NMR: 0.0 ppm IC: Early Elution Products->Signal_Prod

Caption: Acid-catalyzed hydrolysis pathway showing the activation of the phosphate ester and the corresponding analytical shifts.

References

  • Burger, M. et al. (2012). Kinetics and Mechanism of Hydrolysis of Mono-p-Butyl Aniline Phosphate in Acid Media. Asian Journal of Chemistry. Link (Verified context via search 1.8)

  • Dodi, A. et al. (2001).[5] Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A. Link

  • Wolfenden, R. et al. (2011). Phosphate monoester hydrolysis in cyclohexane. Journal of the American Chemical Society (PMC). Link

  • Oxford Instruments. (2020). Analysing phosphorus containing compounds using 31P Benchtop NMR. Application Note. Link

  • Herschlag, D. (2011). The nature of the transition state for enzyme-catalyzed phosphoryl transfer. Annual Review of Biochemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

PUREX Process Technical Support: Minimizing Monobutyl Phosphate (MBP) Formation

[1] HDBP H MBP) To: Process Engineers, Radiochemists, and Separation Scientists Executive Summary & Core Mechanism Monobutyl phosphate (H MBP) is a secondary degradation product of Tributyl phosphate (TBP). While Dibutyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


 HDBP 

H

MBP) To: Process Engineers, Radiochemists, and Separation Scientists

Executive Summary & Core Mechanism

Monobutyl phosphate (H


MBP) is a secondary degradation product of Tributyl phosphate (TBP). While Dibutyl phosphate (HDBP) is the primary degradation product, H

MBP is operationally more dangerous because it forms insoluble precipitates with tetravalent metal ions (Pu

, Zr

). These precipitates accumulate at liquid-liquid interfaces as "crud," causing emulsion stabilization, phase inversion, and equipment fouling.
The Degradation Pathway

TBP degrades via two primary mechanisms: Hydrolysis (acid-catalyzed) and Radiolysis (radiation-induced). Both pathways sequentially strip butyl groups from the phosphate backbone.

TBP_Degradation cluster_catalysts Catalysts TBP TBP (Tributyl Phosphate) HDBP HDBP (Dibutyl Phosphate) *Soluble Complexes* TBP->HDBP Hydrolysis (HNO3 > 2M) Radiolysis (Alpha/Gamma) H2MBP H2MBP (Monobutyl Phosphate) *Insoluble Precipitates* HDBP->H2MBP High Temp (>50°C) Prolonged Residence Time H3PO4 H3PO4 (Phosphoric Acid) H2MBP->H3PO4 Complete Degradation Zr Zr(IV) Zr->HDBP Catalyzes Pu Pu(IV)

Figure 1: Stepwise degradation of TBP. Note that the conversion from HDBP to H


MBP is the critical step leading to solid formation.

Diagnostic Center: Troubleshooting & Root Cause Analysis

User Query: How do I distinguish between HDBP and H


MBP issues in my contactor?
SymptomProbable CulpritMechanismVerification Test
Poor Stripping Efficiency HDBP Forms strong, lipophilic soluble complexes with Pu(IV)/U(VI), preventing back-extraction into the aqueous phase.Run a batch strip with reducing agent (Fe

or U

). If Pu strips easily, it was HDBP-held.
Interfacial "Crud" H

MBP
Reacts with Zr(IV) or Pu(IV) to form insoluble polymeric alkyl pyrophosphates.Isolate crud. Test solubility in 5% Na

CO

. H

MBP precipitates often require aggressive dissolution (e.g., hot NaOH) compared to HDBP.
Phase Inversion / Emulsion H

MBP + Solids
Solid precipitates stabilize the interface (Pickering emulsion), preventing coalescence.Centrifuge a sample.[1][2] If a third solid phase appears at the interface, H

MBP is likely present.

Prevention Protocols: Process Control

User Query: What operational parameters can I tweak to stop H


MBP formation?
A. Temperature Control (The 50°C Rule)

Hydrolysis rates follow first-order kinetics dependent on temperature. The activation energy for TBP hydrolysis is significant; rates essentially double for every 10°C rise.

  • Protocol: Maintain solvent extraction units (mixer-settlers or columns) below 50°C .

  • Critical Limit: Never exceed 60°C in the presence of concentrated HNO

    
     (>3M). At this point, the autocatalytic formation of "Red Oil" (TBP-nitrate complexes) becomes a risk, and H
    
    
    
    MBP production spikes [1, 2].
B. Residence Time Reduction

Radiolytic degradation is a function of Total Dose = Dose Rate × Time . While you cannot easily change the dose rate (determined by fuel burn-up), you can minimize time.

  • Recommendation: Switch from Mixer-Settlers to Centrifugal Contactors for high-activity cycles.

  • Impact: Reduces contact time from minutes (mixer-settlers) to seconds (centrifugal contactors), linearly reducing the radiolytic yield of H

    
    MBP [3].
    
C. Acidity Management

TBP hydrolysis is acid-catalyzed.[3]

  • Protocol: In the stripping section, ensure the aqueous phase acidity is kept low (< 0.05 M HNO

    
    ). High acid in the strip allows HDBP to hydrolyze further into H
    
    
    
    MBP.

Remediation: Solvent Cleanup Protocol

User Query: My solvent is already degraded. How do I remove H


MBP before recycling?

Standard alkaline washing is effective for HDBP but requires optimization for H


MBP due to the low solubility of Na-MBP salts in organic phases.
Optimized Solvent Wash Workflow

Objective: Convert acidic phosphates (HDBP/H


MBP) into water-soluble sodium salts.

Step 1: The Alkaline Wash (Primary Removal)

  • Reagent: 0.2 – 0.5 M Sodium Carbonate (Na

    
    CO
    
    
    
    ) or Sodium Hydroxide (NaOH).
  • Condition: 40–50°C (Warm wash improves phase separation).

  • Mechanism:

    
    
    
  • Warning: If Uranium is present, carbonate is preferred over hydroxide to prevent Sodium Diuranate precipitation.

Step 2: The Acid Rinse

  • Reagent: 0.05 M HNO

    
    .
    
  • Purpose: Neutralize entrained carbonate and re-equilibrate solvent acidity.

Step 3: Filtration (Crucial for H


MBP) 
  • Protocol: Pass the washed solvent through a 5–10 micron filter.

  • Why? H

    
    MBP-Zirconium complexes are often solid. Chemical washing removes the free acid, but the complexes must be physically filtered out to prevent crud buildup in the next cycle [4].
    

Solvent_Wash Input Degraded Solvent (TBP + HDBP + H2MBP + Fission Products) Wash Alkaline Wash (0.2M Na2CO3, 50°C) Input->Wash Separation Phase Separation Wash->Separation Waste Aqueous Waste (Na-DBP, Na2-MBP, Fission Products) Separation->Waste Aqueous Organic Washed Organic Phase Separation->Organic Organic Filter Filtration (5 micron) *Removes Zr-MBP Crud* Organic->Filter Recycle Recycle to Extraction Filter->Recycle

Figure 2: Solvent cleanup workflow emphasizing the physical filtration step required for H


MBP complexes.[2]

FAQs: Advanced Technical Support

Q: Can I use Hydrazine instead of Sodium Carbonate? A: Yes. Hydrazine carbonate (or oxalate) is increasingly studied as a "salt-free" wash reagent. It effectively strips HDBP and H


MBP and has the advantage of being decomposable into gases (N

, CO

, H

O), reducing secondary solid waste volume. However, standard Na

CO

remains the industry baseline for robustness [5].

Q: Why does Zirconium make H


MBP issues worse? 
A:  Zr(IV) acts as a catalyst for TBP hydrolysis, accelerating the formation of HDBP and H

MBP. Furthermore, Zr forms extremely stable, hydrophobic precipitates with H

MBP. If your feed has high Zirconium (e.g., high burn-up fuel), you must prioritize short residence times and lower temperatures strictly [6].

Q: Is "Red Oil" the same as H


MBP? 
A:  No, but they are related. "Red Oil" is a TBP-Nitric Acid adduct that forms at high temperatures (>120°C).[4] Its decomposition is exothermic and can be explosive. H

MBP is a degradation product that accumulates during the heating that leads to Red Oil, but H

MBP itself is a solid-former, not the explosive liquid phase. However, the presence of degradation products lowers the thermal stability of the solvent mixture [1].

References

  • Reactive Chemical Pathway of Tributyl Phosphate with Nitric Acid. Source: ResearchGate.[5] URL:[Link]

  • The Hydrolysis of Tributyl Phosphate and its Effect on the PUREX Process. Source: SciSpace / OSTI. URL:[Link]

  • Process Intensification of Element Extraction Using Centrifugal Contactors. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Comparison of the Performance of Solvent Wash Reagents Used for Primary Cleanup of Degraded PUREX Solvent. Source: ResearchGate.[5] URL:[Link]

  • Recent Developments in the Purex Process for Nuclear Fuel Reprocessing. Source: CHIMIA.[6][7] URL:[Link]

  • A Study on the Formation and Mechanism of Interfacial Crud in the Purex Process. Source: IAEA / INIS. URL:[Link]

Sources

Optimization

degradation kinetics of tributyl phosphate into 1-butyl phosphate

Topic: Degradation kinetics of Tributyl Phosphate (TBP) into 1-Butyl Phosphate (Monobutyl Phosphate/MBP) Audience: Researchers in Chemical Engineering, Nuclear Reprocessing (PUREX), and Pharmaceutical Stability Testing.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation kinetics of Tributyl Phosphate (TBP) into 1-Butyl Phosphate (Monobutyl Phosphate/MBP) Audience: Researchers in Chemical Engineering, Nuclear Reprocessing (PUREX), and Pharmaceutical Stability Testing.[1]

Welcome to the TBP Stability & Kinetics Support Hub

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

This guide addresses the kinetic stability of Tributyl Phosphate (TBP) and its degradation into Dibutyl Phosphate (HDBP) and 1-Butyl Phosphate (H₂MBP) .[1] While TBP is robust, its degradation products—specifically MBP—are potent complexing agents that cause emulsions ("crud"), retain metals (Zr, Pu), and compromise solvent extraction efficiency.[1]

Module 1: The Degradation Pathway (Mechanism & Kinetics)[2][3]

User Query: "I am observing a loss of TBP and the formation of precipitates. What is the kinetic pathway driving this?"

Technical Insight: TBP degradation is a stepwise hydrolysis reaction.[1] While often modeled as a simple series, the kinetics are heavily dependent on the phase (organic vs. aqueous) and the presence of acid catalysts (HNO₃) or ionizing radiation.

The Critical Pathway: TBP does not degrade directly to MBP in a single step. It proceeds through a DBP intermediate.[1] The rate-limiting step is typically the first hydrolysis (


), but MBP accumulation is dangerous because it is more water-soluble and forms stronger metal complexes than DBP.

TBP_Degradation cluster_legend Degradation Drivers TBP Tributyl Phosphate (TBP) DBP Dibutyl Phosphate (HDBP) TBP->DBP Hydrolysis (k1) Acid/Temp Dependent BuOH Butanol (BuOH) TBP->BuOH MBP 1-Butyl Phosphate (H2MBP) *CRITICAL IMPURITY* DBP->MBP Hydrolysis (k2) Faster in Aqueous Phase DBP->BuOH H3PO4 Phosphoric Acid (H3PO4) MBP->H3PO4 Hydrolysis (k3) MBP->BuOH Factors 1. Temperature (>60°C) 2. Acidity ([HNO3] > 3M) 3. Radiolysis (Alpha/Gamma)

Figure 1: Stepwise hydrolysis of TBP.[1] Note that MBP (Red) is the primary agent responsible for third-phase formation and metal retention.

Kinetic Parameters & Rules of Thumb
ParameterValue / BehaviorImpact on Experiment
Reaction Order Pseudo-first-order w.r.t TBPRate depends linearly on TBP concentration in the presence of excess water/acid.[1]
Activation Energy (

)
~84 kJ/mol (20 kcal/mol) [1]High Sensitivity: Rate roughly triples for every 10°C rise.[1] Critical Limit: Avoid prolonged heating >60°C.
Acidity Effect 2nd Order w.r.t

(approx)
Degradation accelerates drastically in high acid (>5M HNO₃).[1] MBP hydrolysis to H₃PO₄ is also acid-catalyzed.[1]
Phase Distribution

varies
TBP & DBP are organic-soluble.[1] MBP is highly water-soluble. If you analyze only the organic phase, you will underestimate MBP formation.[1]
Module 2: Troubleshooting Analytical Anomalies

User Query: "I injected my degraded TBP sample into the GC, but I see TBP and DBP, but no MBP peak. Is it not forming?"

Diagnosis: This is a classic analytical error. MBP (1-Butyl Phosphate) is a polar, acidic mono-ester.[1]

  • Volatility: It is not sufficiently volatile for standard GC.[1]

  • Adsorption: It adsorbs irreversibly to the glass inlet liner and the head of the column (active sites).

  • Tailing: If it elutes, it appears as a broad, unrecognizable tail.[1]

Protocol: Correct Analysis of MBP

Option A: Gas Chromatography (Requires Derivatization) You must block the acidic protons to make MBP volatile.[1]

  • Reagent: Diazomethane (hazardous) or Silylating agents (BSTFA/TMCS).[1]

  • Workflow:

    • Take 100 µL sample (aqueous or organic).[1]

    • Evaporate to dryness (gentle N₂ stream).

    • Add 100 µL derivatizing agent + solvent (e.g., Pyridine).[1]

    • Heat at 60°C for 30 mins.

    • Inject into GC.

  • Result: Sharp, symmetrical peaks for Tri-silyl-phosphate (from H₃PO₄), Di-silyl-MBP, and Mono-silyl-DBP.[1]

Option B: Ion Chromatography (Recommended) For aqueous phases, IC is superior as it requires no derivatization.[1]

  • Column: Anion exchange (e.g., Dionex AS11).[1]

  • Eluent: KOH or NaOH gradient.[1]

  • Detection: Conductivity suppression.

  • Order of Elution: Phosphate

    
     MBP 
    
    
    
    DBP.

Option C: ESI-MS (High Throughput) Electrospray Ionization Mass Spectrometry (Negative Mode) is the gold standard for rapid checks [2].[1]

  • Target Ions: Look for

    
     ions.[1][2][3][4]
    
    • DBP:

      
       209
      
    • MBP:

      
       153[1]
      
Module 3: Experimental Troubleshooting (FAQ)

Q1: My mass balance is off. The loss of TBP does not equal the sum of DBP + MBP. Where is it going?

  • Cause 1: Butanol Volatility. The cleavage produces butanol (BuOH).[1] At elevated temperatures (>100°C), butanol evaporates or oxidizes to butyric acid.[1]

  • Cause 2: Aqueous Solubility. Did you analyze the aqueous wash? MBP partitions >90% into the aqueous phase.[1][5] If you only check the organic layer, you miss the MBP.

  • Cause 3: "Red Oil" Formation. In the presence of concentrated HNO₃ and heat (>120°C), TBP/Butanol oxidation can create violent, exothermic byproducts (red oil) [3]. Safety Warning: Stop heating immediately if the solution turns dark red/brown.

Q2: I have "crud" at the interface. Is this MBP?

  • Yes. MBP forms insoluble precipitates with metals like Zirconium (

    
    ) or Plutonium.[1]
    
  • Test: Centrifuge the interface. Isolate the solid. Dissolve in hot alkaline solution (NaOH). Analyze by IC. If you see a large MBP peak, the crud is a metal-MBP complex.[1]

Q3: How do I clean MBP out of my solvent?

  • Standard Wash: Carbonate Wash (

    
    ).[1]
    
  • Mechanism: Converts HDBP and H₂MBP into their sodium salts (

    
    , 
    
    
    
    ), which are highly water-soluble and wash out of the organic phase.
  • Limit: If Zr is present, Zr-MBP complexes are extremely tight and may resist carbonate washing.[1] You may need a caustic wash (NaOH) or oxalic acid to break the metal complex.[1]

References
  • Burger, L. L. (1955).[1][6] The Chemistry of Tributyl Phosphate: A Review. Hanford Atomic Products Operation.[1]

  • Cougnaud, C., et al. (2006).[1] "Direct Determination of Dibutyl and Monobutyl Phosphate in a Tributyl Phosphate/Nitric Aqueous-Phase System by Electrospray Mass Spectrometry." Analytical Chemistry, 78(4).[1]

  • Hyder, M. L. (1994).[1] "The reaction of tributyl phosphate with nitric acid at elevated temperatures."[7][8][9] Nuclear Technology. [1]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Butyl Phosphate

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing acidic impurities from the synthesis of 1-butyl phosphate. The information is presented in a qu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing acidic impurities from the synthesis of 1-butyl phosphate. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary acidic impurities I should expect in my crude 1-butyl phosphate reaction mixture?

A1: The synthesis of 1-butyl phosphate, which can encompass mono-, di-, and tri-butylated forms, typically generates several acidic impurities. The exact profile depends on the synthetic route employed.

  • Phosphorus Oxychloride Route: When using phosphorus oxychloride (POCl₃) and n-butanol, the main acidic byproduct is hydrochloric acid (HCl).[1][2] Incomplete esterification can also leave unreacted POCl₃, which readily hydrolyzes to phosphoric acid (H₃PO₄).

  • Phosphorus Pentoxide Route: Syntheses utilizing phosphorus pentoxide (P₂O₅) and n-butanol will primarily yield a mixture of mono- and di-butyl phosphates, along with residual phosphoric acid.[3][4][5]

  • Degradation Products: Tributyl phosphate (TBP) can degrade to form dibutyl phosphate (DBP) and monobutyl phosphate (MBP), both of which are acidic and can interfere with subsequent applications.[6]

Q2: Why is the removal of these acidic impurities so critical?

A2: The presence of acidic impurities can have significant detrimental effects on downstream applications and product stability:

  • Catalyst Poisoning: In processes where 1-butyl phosphate is used as a reagent or solvent with acid-sensitive catalysts, these impurities can deactivate the catalyst, leading to failed or incomplete reactions.

  • Corrosion: Acidic residues can corrode stainless steel reactors and other equipment over time, leading to costly repairs and potential contamination of the product with metal ions.

  • Product Instability: The presence of acids can catalyze the hydrolysis of the desired butyl phosphate ester, reducing yield and shelf-life.

  • Interference in Extractions: In applications like solvent extraction, acidic impurities such as DBP can form stable complexes with metal ions, leading to incomplete extraction or contamination of the desired product.[7]

Q3: What are the most common methods for removing acidic impurities from 1-butyl phosphate?

A3: The most prevalent and effective methods involve neutralization, liquid-liquid extraction (washing), and distillation. The choice of method depends on the scale of the synthesis and the specific impurities present.

  • Neutralization/Aqueous Wash: This is the most common first step. The crude product is washed with a basic aqueous solution (e.g., sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide) to neutralize and remove the bulk of acidic impurities.[1]

  • Water Washing: Following the basic wash, several washes with deionized water are typically performed to remove any remaining base and water-soluble impurities.[2]

  • Distillation: For tributyl phosphate, fractional distillation under reduced pressure is often employed to separate the pure product from less volatile impurities like phosphoric acid and partially butylated phosphates.[1][8]

Q4: How can I monitor the effectiveness of my purification process?

A4: Several analytical techniques can be used to assess the purity of your 1-butyl phosphate:

  • pH Measurement of Aqueous Wash: During the washing steps, monitoring the pH of the aqueous layer can indicate when the acidic impurities have been effectively removed. The pH should become neutral.

  • ³¹P NMR Spectroscopy: This is a powerful, non-destructive technique that can identify and quantify different phosphorus-containing compounds, including the desired product and any phosphorylated impurities.[9]

  • Gas Chromatography (GC): GC is a standard method for determining the presence of volatile impurities and can be used to quantify the purity of tributyl phosphate. For less volatile species like DBP and MBP, derivatization to more volatile esters may be necessary.[7][10]

  • Ion Chromatography: This technique is particularly useful for quantifying anionic impurities like chloride and phosphate, as well as the dealkylated products DBP and MBP.[6]

Section 2: Troubleshooting Guides

Problem 1: Emulsion formation during aqueous washing.

Causality: Emulsions often form during the neutralization and washing steps, especially with vigorous mixing. This is due to the surfactant-like properties of partially esterified phosphates (mono- and dibutyl phosphates) which can stabilize the oil-in-water or water-in-oil interface. The high density of tributyl phosphate, which is similar to water, can also contribute to this issue.[11]

Troubleshooting Protocol:

  • Reduce Agitation: Switch from vigorous shaking or stirring to gentle inversion of the separatory funnel.

  • Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the density of the aqueous layer and decreasing the solubility of organic components in it.

  • Temperature Modification: Gentle warming of the mixture can sometimes help to break emulsions by reducing the viscosity of the phases.

  • Phase Separation Aids: For persistent emulsions, small amounts of a different organic solvent with lower polarity (e.g., hexane) can be added to alter the interfacial tension.

Workflow for Breaking Emulsions:

G A Persistent Emulsion Observed B Reduce Agitation Speed A->B C Add Saturated NaCl (Brine) Solution B->C D Allow to Stand C->D E Phase Separation? D->E F Yes E->F   G No E->G   L Proceed with Purification F->L H Apply Gentle Heat (e.g., Warm Water Bath) G->H I Phase Separation? H->I J Yes I->J   K No I->K   J->L K->D Re-evaluate

Caption: Troubleshooting workflow for emulsion breaking.

Problem 2: Product is still acidic after multiple aqueous washes.

Causality: This indicates that the acidic impurities have a significant solubility in the organic phase and are not being efficiently extracted into the aqueous base. This can be due to the formation of organic-soluble salts or insufficient contact time between the two phases.

Troubleshooting Protocol:

  • Increase Base Concentration: A slightly more concentrated basic solution may be required to effectively neutralize and extract the acidic species. However, avoid excessively high concentrations of strong bases like NaOH, as this can promote hydrolysis of the phosphate ester. A 5-10% sodium carbonate solution is often a good choice.

  • Increase Wash Volume and Number: Increase the volume of the aqueous wash to ensure a favorable partition coefficient for the acidic impurities into the aqueous phase. Also, perform a greater number of washes (e.g., 4-5) rather than just one or two large volume washes.

  • Solvent-Assisted Extraction: The addition of a co-solvent can alter the partitioning behavior of the impurities. For instance, using a mixture of solvents like tributyl phosphate and cyclohexanol has been shown to be effective in the purification of phosphoric acid.[12]

Quantitative Parameters for Aqueous Wash:

ParameterRecommended RangeRationale
Base Concentration 5-10% Na₂CO₃ or NaHCO₃Effective neutralization without promoting significant product hydrolysis.
Aqueous:Organic Ratio 1:2 to 1:1 (v/v)Ensures sufficient volume to dissolve and remove impurities.
Number of Washes 3 - 5Multiple smaller washes are more effective than a single large one.
Contact Time per Wash 5 - 10 minutesAllows for sufficient mass transfer of impurities to the aqueous phase.
Problem 3: Low yield after distillation.

Causality: A low yield after distillation can be due to several factors:

  • Product Decomposition: Heating the product for extended periods, especially in the presence of residual acidic or basic impurities, can cause decomposition.

  • Incomplete Separation: If the vacuum is not sufficiently high, the temperature required for distillation may be high enough to cause decomposition.

  • Mechanical Losses: Product can be lost in the distillation apparatus (hold-up volume).

Troubleshooting Protocol:

  • Ensure Thorough Neutralization: Before distillation, confirm that the product is free of acidic or basic residues using pH paper on a small aqueous extract or by analytical methods.

  • Use a High Vacuum: A good vacuum (<1 mmHg) is crucial to lower the boiling point of tributyl phosphate and minimize thermal decomposition.

  • Fractional Distillation: Use a fractionating column (e.g., Vigreux) to achieve a better separation of the desired product from close-boiling impurities.

  • Minimize Heating Time: Bring the product up to temperature quickly and collect the desired fraction promptly to minimize the time it spends at high temperatures.

Purification Workflow Overview:

G A Crude 1-Butyl Phosphate B Aqueous Wash (5% Na2CO3) A->B C Separate Layers B->C D Aqueous Wash (Deionized Water) C->D E Separate Layers D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter F->G H Reduced Pressure Distillation G->H I Pure 1-Butyl Phosphate H->I

Caption: General purification workflow for 1-butyl phosphate.

Section 3: References

  • A. Dodi, C. Poinssot, J. C. Maisonhaute, C. Moulin, P. Feron, C. Tassan, Improved Determination of Tributyl Phosphate Degradation Products (Mono- And Dibutyl Phosphates) by Ion Chromatography, Journal of Chromatography A, 2001 , 920(1-2), 269-276. [Link]

  • A. V. Grosse, J. M. Mavity, n-BUTYL PHOSPHATE, Organic Syntheses, 1941 , 21, 22. [Link]

  • B. Elias, Method for synthesizing n-butyl phosphate mono-ester/diester, CN101735266A, 2010 .

  • B. Elias, A kind of synthetic method of n-butyl phosphate mono-diester, CN101735266B, 2012 .

  • C. Jian, Method for synthesizing tributyl phosphate, CN102040622A, 2011 .

  • H. F. A. El-Dahhar, M. K. A. El-Fattah, M. M. S. El-Deab, Purification of wet process phosphoric acid by solvent extraction with TBP and MIBK mixtures, Hydrometallurgy, 2007 , 89(1-2), 137-144. [Link]

  • J. A. Hinkebein, Method of purification of phosphoric acid, EP0136905A2, 1985 .

  • J. Chen, Y. Liu, S. Chen, Intensification of esterification process in TBP synthesis by in situ vapor stripping, The Canadian Journal of Chemical Engineering, 2018 , 96(10), 2217-2224. [Link]

  • K. M. S. Sundaram, Method development and validation for the GC-FID assay of tributyl phosphate in a phospholipid emulsion, Journal of Environmental Science and Health, Part B, 1997 , 32(6), 975-987. [Link]

  • M. A. A. El-Ghaffar, M. A. Sadek, M. F. El-Shahat, Wet process of phosphoric acid purification by solvent extraction using tri-n-butyl phosphate and cyclohexanol mixtures, Journal of the Taiwan Institute of Chemical Engineers, 2017 , 71, 444-451. [Link]

  • National Center for Biotechnology Information, Tributyl Phosphate, PubChem Compound Summary for CID 31357. [Link]

  • S. Z. K. Tolesh, N. A. Tulkibayeva, A. S. Bissenbayeva, G. K. Kairzhanova, G. B. Bekenova, Study on the Purification Process of Phosphoric Acid Using Organic Solvents, Oriental Journal of Chemistry, 2022 , 38(5), 1185-1192. [Link]

  • W. D. Bond, Analytical method for determining concentration of decomposition products in solvent used for solvent extraction, US5401664A, 1995 .

  • X. Wang, Method for preparing high-purity tributyl phosphate, CN104892666A, 2015 .

  • Wikipedia, Organophosphate, 2024 . [Link]

Sources

Optimization

Technical Support Center: Optimizing Monobutyl Phosphate Yield in Esterification Reactions

Welcome to the technical support center for the synthesis and optimization of monobutyl phosphate. This guide is designed for researchers, scientists, and drug development professionals engaged in esterification reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of monobutyl phosphate. This guide is designed for researchers, scientists, and drug development professionals engaged in esterification reactions involving phosphoric acid and its derivatives. Here, we address common challenges, provide in-depth scientific explanations, and offer practical, field-proven protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of monobutyl phosphate in a question-and-answer format.

Q1: My reaction resulted in a low or no yield of monobutyl phosphate. What are the likely causes and how can I fix it?

A1: A low or nonexistent yield of your target compound can be attributed to several factors, primarily revolving around reagent integrity and reaction conditions.

  • Potential Cause 1: Inactive or Degraded Reagents. Phosphorus pentoxide (P₄O₁₀) is highly hygroscopic and will readily react with atmospheric moisture to form phosphoric acid, reducing its efficacy as a phosphorylating agent. Similarly, n-butanol can contain water, which will compete with the alcohol for reaction with the phosphorylating agent.

    • Solution: Always use freshly opened or properly stored reagents. Ensure n-butanol is anhydrous. Consider using molecular sieves to dry the solvent before use.

  • Potential Cause 2: Inadequate Reaction Temperature. The esterification of phosphoric acid is an endothermic process and requires sufficient thermal energy to proceed at a reasonable rate.

    • Solution: Ensure your reaction mixture reaches and maintains the optimal temperature. For the reaction of phosphorus pentoxide with n-butanol, a temperature range of 65-85°C is often recommended after the initial exothermic addition.[1]

  • Potential Cause 3: Insufficient Reaction Time. Esterification reactions, particularly with polyprotic acids like phosphoric acid, can be slow to reach completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as ³¹P NMR or HPLC. If the reaction has stalled, consider extending the reaction time.[2]

Q2: My product mixture contains a high proportion of dibutyl and tributyl phosphate. How can I improve the selectivity for monobutyl phosphate?

A2: The formation of di- and tri-substituted phosphate esters is a common challenge and is a classic example of kinetic versus thermodynamic control.[3][4] Monobutyl phosphate is the kinetic product, formed fastest, while the more stable dibutyl and tributyl phosphates are the thermodynamic products, favored under prolonged reaction times and higher temperatures.

  • Potential Cause 1: Suboptimal Stoichiometry. An excess of n-butanol will drive the reaction towards the formation of di- and triesters.

    • Solution: Carefully control the stoichiometry. A molar ratio of n-butanol to phosphorus pentoxide of approximately 3:1 is a good starting point for favoring the monoester.

  • Potential Cause 2: Prolonged Reaction Time or Excessive Temperature. As the reaction progresses, the initially formed monobutyl phosphate can react further with n-butanol to form dibutyl phosphate, and subsequently tributyl phosphate.

    • Solution: Monitor the reaction closely and stop it once the maximum concentration of monobutyl phosphate is reached. Avoid unnecessarily high temperatures that can accelerate the formation of the more stable, over-esterified products.

Q3: My final product is discolored. What causes this and how can I prevent it?

A3: Discoloration is often due to side reactions and the formation of impurities, which can be exacerbated by high temperatures.

  • Potential Cause: Oxidation and Side Reactions. At elevated temperatures, side reactions can lead to the formation of colored byproducts.

    • Solution: A patented method suggests the addition of a small amount of phosphorous acid as an antioxidant to prevent color formation during the reaction.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidative side reactions.

Q4: I'm having difficulty purifying the monobutyl phosphate from the reaction mixture.

A4: The separation of mono-, di-, and tributyl phosphates can be challenging due to their similar chemical properties.

  • Potential Cause: Co-elution in Chromatography or Similar Solubility. These phosphate esters often have similar polarities, making their separation by standard silica gel chromatography difficult.

    • Solution 1: Selective Extraction. Monobutyl and dibutyl phosphates are acidic and can be extracted from an organic solvent into an aqueous basic solution (e.g., dilute sodium hydroxide).[5] The more neutral tributyl phosphate will remain in the organic layer. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate or extract the mono- and dibutyl phosphates.

    • Solution 2: Ion-Exchange Chromatography. This technique is well-suited for separating compounds with different charge states. Monobutyl and dibutyl phosphate can be effectively separated using an appropriate ion-exchange resin.[6]

    • Solution 3: Preparative HPLC. For high-purity samples, preparative reverse-phase HPLC can be employed. A detailed method development and scale-up procedure is crucial for success.[7]

Frequently Asked Questions (FAQs)

Reaction Mechanism & Kinetics

Q: What is the reaction mechanism for the esterification of phosphoric acid with n-butanol?

A: The reaction of phosphorus pentoxide with an alcohol like n-butanol is complex. Phosphorus pentoxide first reacts with the alcohol to form a mixture of phosphoric acids and their esters. The overall process can be viewed as a stepwise esterification of phosphoric acid.

Esterification Mechanism P4O10 P₄O₁₀ Intermediate Reactive Phosphate Intermediates P4O10->Intermediate + n-Butanol Butanol1 n-Butanol MBP Monobutyl Phosphate Intermediate->MBP + n-Butanol DBP Dibutyl Phosphate MBP->DBP + n-Butanol (Over-esterification) Butanol2 n-Butanol TBP Tributyl Phosphate DBP->TBP + n-Butanol (Over-esterification) Butanol3 n-Butanol

Initial reaction of P₄O₁₀ with n-butanol forms reactive intermediates that are further esterified.

Q: What is the role of polyphosphoric acid (PPA) in this reaction?

A: Polyphosphoric acid can act as both a phosphorylating agent and a powerful dehydrating agent. Its presence can help to drive the esterification equilibrium towards the products by removing the water that is formed.[8]

Q: How do reaction temperature and time influence the product distribution?

A: The synthesis of monobutyl phosphate is a classic example of a reaction under kinetic versus thermodynamic control.[3][4]

  • Kinetic Control (Favors Monobutyl Phosphate): At lower temperatures and shorter reaction times, the fastest-forming product, monobutyl phosphate, will be the major product.

  • Thermodynamic Control (Favors Di- and Tributyl Phosphate): At higher temperatures and longer reaction times, the reaction becomes reversible, and the more thermodynamically stable products, dibutyl and tributyl phosphate, will predominate.

Kinetic vs Thermodynamic Control cluster_energy Gibbs Free Energy Reactants Phosphoric Acid + n-Butanol TS1 Transition State 1 Reactants->TS1 Lower Activation Energy TS2 Transition State 2 Reactants->TS2 Higher Activation Energy Kinetic Monobutyl Phosphate (Kinetic Product) TS1->Kinetic Thermodynamic Dibutyl/Tributyl Phosphate (Thermodynamic Product) TS2->Thermodynamic

Energy profile diagram illustrating kinetic and thermodynamic products.
Reagents & Stoichiometry

Q: What is the optimal molar ratio of n-butanol to the phosphorylating agent?

A: The stoichiometry is critical for maximizing the yield of monobutyl phosphate. When using phosphorus pentoxide (P₄O₁₀), a molar ratio of n-butanol to P₄O₁₀ of around 3:1 is a good starting point. This provides enough alcohol to form the monoester without a large excess that would favor over-esterification.

Reagent Ratio (n-Butanol : P₄O₁₀)Predominant Product(s)Rationale
< 2:1Incomplete reaction, unreacted P₄O₁₀/phosphoric acidInsufficient alcohol for complete reaction.
~ 3:1Monobutyl Phosphate Optimal for mono-esterification.
> 4:1Dibutyl and Tributyl PhosphateExcess alcohol drives the reaction to completion.
Analytical & Monitoring

Q: How can I monitor the progress of the reaction?

A: The most effective techniques for monitoring the reaction are ³¹P NMR spectroscopy and High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC).

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying the different phosphate esters in the reaction mixture. Each species (phosphoric acid, monobutyl, dibutyl, and tributyl phosphate) has a distinct chemical shift.[9][10][11]

  • HPLC/IC: Chromatographic methods can separate and quantify the components of the reaction mixture. Ion chromatography is particularly useful for separating the acidic mono- and dibutyl phosphates.[6]

Q: What are the typical ³¹P NMR chemical shifts for the butyl phosphates?

A: The chemical shifts can vary slightly depending on the solvent and pH, but the following are representative values referenced against 85% H₃PO₄:

CompoundTypical ³¹P NMR Chemical Shift (ppm)
Phosphoric Acid (H₃PO₄)~ 0
Monobutyl Phosphate ~ +1 to +3
Dibutyl Phosphate~ 0 to -2
Tributyl Phosphate~ -1 to -3

Q: Can you provide a starting point for an HPLC/IC method?

A: A good starting point for an ion chromatography method to separate monobutyl and dibutyl phosphate would be to use an anion exchange column with a gradient elution.[6] For a reverse-phase HPLC method, a C18 column with a mobile phase gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile can be a good starting point. The more hydrophobic tributyl phosphate will have a longer retention time than the more polar monobutyl phosphate.

Purification

Q: What is a reliable method for purifying monobutyl phosphate on a lab scale?

A: A combination of extraction and precipitation is an effective method.

Step-by-Step Purification Protocol:

  • Dilution: Dilute the crude reaction mixture in a non-polar organic solvent like hexane or toluene.

  • Aqueous Extraction: Extract the diluted organic phase with a cold, dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The acidic monobutyl and dibutyl phosphates will partition into the aqueous phase as their sodium salts, while the neutral tributyl phosphate and unreacted n-butanol will remain in the organic phase.

  • Separation of Layers: Separate the aqueous layer.

  • Acidification and Precipitation: Slowly acidify the cold aqueous layer with a strong acid like hydrochloric acid (HCl) to a pH of approximately 1-2. Monobutyl phosphate is less soluble in acidic aqueous solution than dibutyl phosphate and may precipitate out.

  • Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum. If no precipitate forms, the monobutyl phosphate can be extracted from the acidified aqueous solution using a more polar organic solvent like ethyl acetate.

  • Final Purification: The isolated solid or extracted material can be further purified by recrystallization or column chromatography if necessary.

Detailed Experimental Protocol: Synthesis of Monobutyl Phosphate

This protocol is a representative procedure based on the reaction of n-butanol with phosphorus pentoxide.[1]

Materials:

  • n-Butanol (anhydrous)

  • Phosphorus pentoxide (P₄O₁₀)

  • Phosphorous acid (optional, as an antioxidant)

  • Nitrogen or Argon gas supply

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

  • Addition funnel

  • Heating mantle

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry. Purge the system with nitrogen or argon.

  • Charge Reactor: To the round-bottom flask, add anhydrous n-butanol.

  • Initial Cooling: Cool the n-butanol in an ice bath.

  • Addition of P₄O₁₀: Slowly and portion-wise, add the phosphorus pentoxide to the stirred, cold n-butanol. This reaction is exothermic, so control the addition rate to maintain the temperature below 50°C.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 75-80°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by ³¹P NMR or HPLC.

  • Work-up: Once the desired conversion to monobutyl phosphate is achieved, cool the reaction mixture to room temperature. The crude product can then be purified as described in the purification FAQ.

Experimental Workflow Start Start Setup Assemble and Dry Glassware (N₂ Atmosphere) Start->Setup Charge Charge with Anhydrous n-Butanol Setup->Charge Cool Cool to 0-5°C Charge->Cool Add Slowly Add P₄O₁₀ Cool->Add Heat Heat to 75-80°C Add->Heat Monitor Monitor Reaction Progress (³¹P NMR / HPLC) Heat->Monitor Decision Desired Conversion? Monitor->Decision Decision->Heat No CoolDown Cool to Room Temperature Decision->CoolDown Yes Purify Purification (Extraction/Precipitation) CoolDown->Purify End Pure Monobutyl Phosphate Purify->End

A typical experimental workflow for the synthesis of monobutyl phosphate.

Safety Precautions

  • Phosphorus Pentoxide (P₄O₁₀): Highly corrosive and reacts violently with water. It is a powerful dehydrating agent and can cause severe burns to the skin, eyes, and respiratory tract. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphoric Acid (H₃PO₄): Corrosive and can cause severe skin and eye damage. Handle with appropriate PPE.

  • n-Butanol: Flammable liquid and vapor. It can cause skin and eye irritation and may cause drowsiness or dizziness. Work in a well-ventilated area and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Butyl Phosphate Extraction Systems

The following technical guide is structured as a specialized support center resource for researchers and process engineers using 1-butyl phosphate (specifically Tri-n-butyl phosphate or TBP ) extractants. While "1-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process engineers using 1-butyl phosphate (specifically Tri-n-butyl phosphate or TBP ) extractants.

While "1-butyl phosphate" chemically refers to the mono-ester, in industrial extraction contexts, users often encounter this term as a synonym for the butyl phosphate family, predominantly TBP . This guide addresses the critical phase separation issues inherent to TBP and its degradation products (DBP/MBP).

Current Status: Operational Scope: Liquid-Liquid Extraction (LLE) | Nuclear Reprocessing (PUREX) | Rare Earth Recovery Primary Agent: Senior Application Scientist

Introduction: The Physics of Phase Failure

In solvent extraction systems utilizing Tri-n-butyl phosphate (TBP) , phase separation issues are rarely random. They are deterministic failures caused by exceeding the Limiting Organic Concentration (LOC) or by the accumulation of degradation products.

If you are experiencing "1-butyl phosphate" issues, you are likely encountering one of two distinct phenomena:

  • Third Phase Formation: A thermodynamic splitting of the organic phase into a light, diluent-rich layer and a heavy, metal-solvate-rich layer.

  • Interfacial Crud/Emulsification: A kinetic stabilization of the interface caused by Dibutyl phosphate (DBP) and Monobutyl phosphate (MBP) precipitates.

Part 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: The "Third Phase" Split

User Report: "My organic layer has split into two distinct phases (three phases total including aqueous). The bottom organic layer is heavy and viscous."

Diagnosis: You have exceeded the Limiting Organic Concentration (LOC) . In TBP systems, when the concentration of metal-solvates (e.g.,


 or 

) becomes too high, the non-polar diluent (e.g., kerosene, dodecane) can no longer solubilize the polar metal-ligand complex. The complex separates into a heavy, TBP-rich "third phase."

Troubleshooting Protocol:

ParameterAdjustmentMechanism of Action
Temperature INCREASE (> 5°C steps)Solubility of the metal-solvate in the diluent generally increases with temperature, re-homogenizing the organic phase.
Acidity DECREASE (Aqueous)High aqueous acidity (

) drives more acid into the organic phase, competing for solvation and lowering the LOC for metals.
Modifier ADD (Octanol/Isodecanol)Emergency only. Long-chain alcohols increase the polarity of the organic phase, preventing splitting. (Note: This alters extraction kinetics).

Critical Warning: The "Third Phase" can accumulate fissile material (Pu/U) beyond critical geometry limits, posing a criticality excursion risk in nuclear applications.

Issue 2: Interfacial "Crud" & Emulsions

User Report: "A solid, gunk-like precipitate is gathering at the interface, preventing clean separation. Centrifugation doesn't clear it."

Diagnosis: Zirconium-DBP/MBP Precipitation. TBP degrades via hydrolysis and radiolysis into Dibutyl phosphate (DBP) and Monobutyl phosphate (MBP) . Unlike TBP, these degradation products form insoluble polymeric complexes with tetravalent metals (especially Zirconium,


), creating "crud" that stabilizes emulsions.

Troubleshooting Protocol:

  • Immediate Fix: Filter the interface through glass wool to physically remove the precipitate.

  • Root Cause Fix (Solvent Scrubbing): You must strip the DBP/MBP from your solvent.

    • See Protocol A (Alkaline Wash) below.

Issue 3: Slow Phase Disengagement

User Report: "The phases separate, but it takes hours. The organic phase looks hazy."

Diagnosis: Micro-emulsion stabilized by colloidal silica or surfactant degradation products.

Corrective Actions:

  • Check Silica: If your aqueous feed contains dissolved silica, it can polymerize at the interface. Action: Add gelatin or coagulants to the feed pre-extraction to precipitate silica.

  • Temperature: Increase system temperature to reduce viscosity (Stokes' Law).

  • Aqueous Continuity: Ensure you are operating in "organic-continuous" mode if the organic phase is viscous. This reduces the entrapment of aqueous droplets.

Part 2: Essential Protocols

Protocol A: Solvent Cleanup (The Carbonate Wash)

Purpose: To remove DBP and MBP degradation products from TBP extractants to prevent crud formation.

Reagents:

  • Sodium Carbonate (

    
    ), 0.2 M solution.
    
  • Sodium Hydroxide (

    
    ), 0.1 M solution (optional secondary wash).
    
  • Distilled Water.

Workflow:

  • Contact: Mix the degraded TBP solvent with 0.2 M

    
     at a 1:1 volume ratio.
    
  • Agitate: Stir vigorously for 10–15 minutes at ambient temperature.

    • Mechanism:[1][2][3] DBP and MBP are acidic extractants (

      
       and 
      
      
      
      ). The alkaline wash converts them into water-soluble sodium salts (
      
      
      ,
      
      
      ).
  • Separate: Allow phases to settle. The DBP/MBP will partition into the aqueous (heavy) phase.

  • Discard: Remove the aqueous waste.

  • Rinse: Wash the organic phase twice with distilled water to remove residual sodium.

  • Verify: Check the phase disengagement time. It should be significantly faster (< 2 mins).

Part 3: Visualizing the Failure Modes

The following diagram illustrates the degradation pathway of TBP and the mechanistic divergence between "Third Phase" formation (Solubility Limit) and "Crud" formation (Chemical Degradation).

PhaseSeparation TBP Tri-n-butyl Phosphate (TBP) Complex Metal-Solvate Complex (M-TBP) TBP->Complex + Metal Ions AcidRad Acid/Radiation Exposure TBP->AcidRad Hydrolysis Metal Metal Ions (Pu4+, Th4+, Zr4+) ThirdPhase THIRD PHASE (Heavy Organic Layer) Cause: Solubility Exceeded Complex->ThirdPhase High Loading / Low Temp DBP Dibutyl Phosphate (DBP) AcidRad->DBP MBP Monobutyl Phosphate (MBP) DBP->MBP Crud INTERFACIAL CRUD (Insoluble Polymers) Cause: DBP-Zr Interaction DBP->Crud + Zr4+ (Precipitation) MBP->Crud + Zr4+

Figure 1: Causal pathways for Third Phase Formation vs. Interfacial Crud in TBP systems.

Part 4: Reference Data

Table 1: Limiting Organic Concentration (LOC) Thresholds

Approximate limits for 30% TBP in n-dodecane at 25°C. Exceeding these leads to third phase formation.

Metal SpeciesAqueous Acidity (

)
LOC (g/L in Organic)Risk Level
U(VI) 3.0 M> 120 g/LLow (Rarely forms 3rd phase)
Pu(IV) 3.0 M~ 35 g/LHigh
Th(IV) 3.0 M~ 45 g/LHigh
Pu(IV) 8.0 M~ 20 g/LCritical (LOC drops as acid rises)
Table 2: Physical Properties of Butyl Phosphates
ComponentRoleWater SolubilityKey Failure Mode
TBP ExtractantLow (0.4 g/L)Third Phase (High Loading)
HDBP DegradationModerateCrud Formation (Zr-complexes)
H2MBP DegradationHighAqueous contamination

References

  • Schulz, W. W., & Navratil, J. D. (1984).[4] Science and Technology of Tributyl Phosphate: Vol I - Synthesis, Properties, Reactions and Analysis. CRC Press.[4]

  • Vasudeva Rao, P. R., & Kolarik, Z. (1996). A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants. Solvent Extraction and Ion Exchange, 14(6), 955-993.

  • Chiarizia, R., et al. (2003). Third Phase Formation in the Extraction of Th(IV) and U(VI) by TBP. Separation Science and Technology.

  • Moyer, B. A. (2009). Ion Exchange and Solvent Extraction: A Series of Advances, Volume 19. CRC Press.[4] (Chapter on Crud Formation Mechanisms).

Sources

Optimization

Technical Support Center: Preventing Third-Phase Formation in Monobutyl Phosphate (MBP) Extraction

Diagnostic & Triage: The Physics of "Oiling Out" What is Third-Phase Formation? In Monobutyl Phosphate (H2MBP) extraction systems, third-phase formation is a critical hydrodynamic failure where the organic phase splits i...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: The Physics of "Oiling Out"

What is Third-Phase Formation?

In Monobutyl Phosphate (H2MBP) extraction systems, third-phase formation is a critical hydrodynamic failure where the organic phase splits into two distinct layers: a light organic phase (diluent-rich) and a heavy organic phase (metal-ligand rich).

Unlike simple emulsions, this is a thermodynamic phase transition caused by the Limiting Organic Concentration (LOC) . When the polarity of the metal-MBP complex exceeds the solubilizing capacity of the non-polar diluent (e.g., dodecane, kerosene), the complexes aggregate into "reverse micelles." When these aggregates grow large enough, they separate to minimize free energy, forming a dense, viscous third phase.

Why is this critical?

  • Loss of Selectivity: The third phase acts as a trap for impurities and competing ions.

  • Criticality Safety (Nuclear/Radiopharma): In actinide processing, the third phase concentrates fissile material (Pu, U) to dangerous levels.

  • Process Interruption: The heavy phase is often too viscous for centrifugal contactors or mixer-settlers, leading to hydraulic flooding.

Operational Troubleshooting (Q&A)

Q1: I observe a viscous, dark layer at the interface. Is this a third phase or an interfacial crud?

Diagnosis:

  • Third Phase: A liquid-liquid split.[1] It is usually transparent or translucent (colored by the metal) and will re-dissolve if the temperature is raised or a modifier is added.

  • Crud (Interfacial Precipitate): Solid or semi-solid particulate matter stabilized by emulsions. H2MBP is notorious for forming solid polymeric precipitates (e.g., Zirconium-MBP "crud") because it has two acidic protons that can bridge metal centers.

Action:

  • Isolate a sample of the heavy layer.

  • Add 10% v/v 1-Octanol .

  • Result: If it dissolves instantly, it was a third phase. If solids remain, it is a chemical precipitate (crud).

Q2: My process requires high metal loading. How do I prevent phase splitting without changing the diluent?

Solution: Phase Modifiers. You must bridge the polarity gap between the polar Metal-MBP core and the non-polar diluent.

  • Primary Recommendation: Long-chain alcohols (Lipotropes).

    • n-Octanol or Isodecanol (5–10% v/v). These molecules penetrate the outer shell of the reverse micelle, acting as a "buffer" that prevents attractive interactions between aggregates.[1]

  • Alternative: Tributyl Phosphate (TBP).[2][3][4][5]

    • Adding TBP (20-30%) can solubilize MBP complexes, acting as a co-solvent.

Q3: How does temperature affect the Limiting Organic Concentration (LOC)?

Correlation: Positive. Solubility of the Metal-MBP complex generally increases with temperature.

  • Rule of Thumb: A process stable at 40°C may crash out (form a third phase) if the facility cools to 20°C overnight.

  • Protocol: Always determine LOC at the lowest expected operating temperature.

Experimental Protocols

Protocol A: Determination of Limiting Organic Concentration (LOC)

Objective: Define the maximum metal loading before phase splitting occurs.

Reagents:

  • Organic Phase: H2MBP (desired conc.) in Diluent (e.g., n-dodecane).

  • Aqueous Phase: Metal salt solution (e.g., Zr(NO3)4 or Ln(NO3)3) in HNO3.

Workflow:

  • Equilibration: Mix organic and aqueous phases (1:1 ratio) in a thermostated vessel at 25°C.

  • Stepwise Loading: Gradually increase the metal concentration in the aqueous feed.

  • Observation: After settling, shine a laser pointer through the organic phase.

    • Tyndall Effect: Scattering indicates pre-micellar aggregation.

    • Phase Split: Visual detection of a second, heavier organic layer.

  • Sampling: Carefully pipette the light organic and heavy organic phases separately.

  • Analysis: Analyze metal content (ICP-OES) in both phases. The concentration in the light phase just prior to splitting is the LOC .[3]

Protocol B: Modifier Efficiency Titration

Objective: Determine the minimum modifier concentration required to restore a single phase.

Data Presentation: Modifier Efficacy

Modifier TypeConc. Range (v/v)MechanismProsCons
1-Octanol 5% - 15%Micelle Shell PenetrationHigh efficiency; breaks third phase fast.Can reduce extraction distribution coefficient (D-value).
Isodecanol 5% - 15%Micelle Shell PenetrationHigher flash point than octanol (safer).Higher viscosity.
TBP 20% - 30%Co-solvencyChemically stable; compatible with PUREX.Requires high concentration to be effective.

Visualizations

Figure 1: Troubleshooting Decision Tree

Caption: Logical workflow for diagnosing and remediating phase anomalies in MBP extraction.

ThirdPhaseTroubleshooting Start Observation: Phase Anomaly Detected CheckType Is the layer Liquid or Solid? Start->CheckType Solid Solid/Semi-Solid (Precipitate/Crud) CheckType->Solid Solid Liquid Liquid Layer (Third Phase) CheckType->Liquid Liquid SolidAction Action: Check Acidity & Filtration. MBP likely formed polymer with Zr/Fe. Solid->SolidAction LiquidAction Action: Measure Temp & Loading Liquid->LiquidAction CheckTemp Is Temp < 25°C? LiquidAction->CheckTemp TempLow Remedy: Increase Temp (Solubility increases with T) CheckTemp->TempLow Yes TempHigh Check Modifier CheckTemp->TempHigh No CheckMod Is Modifier Present? TempHigh->CheckMod AddMod Remedy: Add 5-10% Octanol (Disrupts micelle aggregation) CheckMod->AddMod No IncreaseMod Remedy: Increase Diluent Polarity (Switch to Aromatic or Incr. Modifier) CheckMod->IncreaseMod Yes

Figure 2: Molecular Mechanism of Phase Splitting

Caption: Transition from stable reverse micelles to aggregated third phase due to polarity mismatch.

Mechanism cluster_0 Prevention Strategy Stable Stable Phase (Dispersed Micelles) Loading Increased Metal Loading Stable->Loading Aggregation Aggregation (Sticky Spheres) Loading->Aggregation Polar interactions overcome entropy Split Third Phase Formation Aggregation->Split Critical Size > Diluent Solubility Modifier Phase Modifier (e.g., Octanol) Modifier->Aggregation Steric Barrier Prevents Fusion

References

  • Chiarizia, R., et al. "Third Phase Formation in the Extraction of Actinides." Solvent Extraction and Ion Exchange, 2005.[6]

  • Osseo-Asare, K. "Aggregation, Reversed Micelles, and Microemulsions in Liquid-Liquid Extraction: The Third Phase Mystery." Advances in Colloid and Interface Science, 1991.

  • Suresh, A., et al. "Extraction and third phase formation behaviour of tri-iso-amyl phosphate and tri-n-butyl phosphate with Zr(IV)." Journal of Radioanalytical and Nuclear Chemistry, 2010.

  • Rao, P.R.V., & Kolarik, Z. "A Review of Third Phase Formation in Extraction of Actinides by Neutral Organophosphorus Extractants." Solvent Extraction and Ion Exchange, 1996.

Sources

Troubleshooting

cleaning protocols for glassware contaminated with butyl phosphates

Technical Support Center: Decontamination of Glassware (Butyl Phosphates) Topic: Cleaning Protocols for Glassware Contaminated with Butyl Phosphates (TBP, DBP, MBP) Role: Senior Application Scientist Status: Active Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Decontamination of Glassware (Butyl Phosphates)

Topic: Cleaning Protocols for Glassware Contaminated with Butyl Phosphates (TBP, DBP, MBP) Role: Senior Application Scientist Status: Active Guide Version: 2.4 (Current)

Executive Summary: The "Sticky" Phosphate Problem

Butyl phosphates—specifically Tri-n-butyl phosphate (TBP) and its degradation products (DBP, MBP)—are notoriously difficult to remove from laboratory glassware. TBP is a lipophilic plasticizer and extractant with low water solubility (~0.4 g/L) and high surface activity.

Why standard cleaning fails:

  • Hydrophobicity: TBP resists aqueous detergents, forming a thin, invisible film on glass surfaces.

  • Ion Suppression: In LC-MS workflows, even femtogram-level carryover of TBP can cause severe signal suppression or appear as "ghost peaks" (m/z 267 [M+H]+), ruining sensitive assays.

  • Adsorption: TBP adheres strongly to silicate networks, requiring chemical transformation (hydrolysis) rather than simple solvation to remove completely.

This guide provides a tiered decontamination strategy, moving from solvent displacement to chemical destruction (hydrolysis).

Tier 1: Routine Decontamination (Solvent Displacement)

Use this protocol for general glassware (beakers, flasks) used in synthesis or bulk extraction where trace sensitivity is not critical.

Q: My glassware looks clean, but water beads up on the surface. Is it clean? A: No. Beading indicates a hydrophobic residue—likely TBP. Clean glass is hydrophilic; water should form a uniform sheet.

Protocol:

  • The Non-Polar Rinse: Immediately after use, rinse the vessel with Hexane or Dichloromethane (DCM) .

    • Mechanism:[1][2][3][4][5][6] TBP is miscible in non-polar organic solvents.[3] Water will just bead off and leave the oil behind.

  • The Polar Transition: Rinse with Acetone or Ethanol .[7]

    • Mechanism:[1][2][3][4][5][6] This removes the non-polar solvent and prepares the surface for aqueous cleaning.

  • Detergent Wash: Scrub with a Phosphate-Free Laboratory Detergent (e.g., Alconox® or Liquinox®) in hot water (>50°C).

    • Critical: Do not use consumer dish soap; it often contains lanolin (oils) or phosphates which add to the background noise.

  • Triple Rinse: 3x Tap Water -> 3x Deionized (DI) Water.

Tier 2: Deep Cleaning (The "Ethanolic Hydrolysis" Method)

Use this for glassware intended for analytical chemistry (HPLC, GC) or biological assays where TBP carryover is unacceptable.

Q: I’ve washed with acetone, but I still see TBP peaks in my MS blank. What now? A: Solvation failed; you need chemical destruction . TBP is an ester of phosphoric acid.[3] We must hydrolyze it into water-soluble inorganic phosphates and butanol using a base.

The "Ethanolic Hydrolysis" Protocol:

  • Reagent: 1M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) dissolved in Ethanol (or Isopropanol).

    • Why Ethanol? Aqueous NaOH struggles to penetrate the hydrophobic TBP film. Ethanol acts as a co-solvent, dissolving the TBP while the hydroxide ion attacks the phosphate ester bonds.

Step-by-Step:

  • Soak: Fully immerse glassware in the Ethanolic NaOH/KOH bath for 2–4 hours (or overnight for heavy contamination).

    • Reaction:

      
      
      
  • Rinse: Remove and rinse thoroughly with DI water. The reaction products (sodium butyl phosphates) are highly water-soluble and will wash away.

  • Acid Neutralization (Optional but Recommended): Rinse with 1M Nitric Acid (

    
    ) to neutralize residual base and desorb any trace metal ions.
    
  • Final Rinse: Triple rinse with LC-MS grade water.

Safety Note: Ethanolic hydroxide is caustic and flammable. Use a fume hood and proper PPE (nitrile gloves, splash goggles).

Tier 3: Critical Troubleshooting (LC-MS & Trace Analysis)

Use this only when Tier 2 fails or for ultra-trace quantification.

Q: I am seeing "ghost peaks" at m/z 267 and 533. Is this TBP? A: Yes. m/z 267 is the protonated monomer


, and m/z 533 is the dimer 

. This indicates active contamination in your flow path or glassware.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Ghost Peak (m/z 267) TBP leaching from plasticware or detergent residue.Switch to glass/stainless steel. Stop using phosphate detergents. Use Tier 2 cleaning on all solvent bottles.
High Background Noise TBP in mobile phase.Do not wash mobile phase bottles with detergent. Rinse only with LC-MS grade organic solvent (MeOH/ACN).
Carryover between runs TBP stuck to injector needle/loop.Wash injector with Isopropanol:Water (50:50) or Methanol:Chloroform (50:50) . TBP is very soluble in chloroform.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct cleaning protocol based on the application sensitivity.

CleaningProtocol Start Glassware Contaminated with Butyl Phosphates CheckApp Intended Application? Start->CheckApp Routine Routine Synthesis (Bulk Extraction) CheckApp->Routine Low Sensitivity Analytical Analytical (HPLC/GC) & Cell Culture CheckApp->Analytical High Sensitivity Trace Trace LC-MS / MS-MS (Femtogram sensitivity) CheckApp->Trace Ultra Sensitivity Tier1 TIER 1: Solvent Rinse 1. Hexane/DCM (Dissolve Oil) 2. Acetone (Transition) 3. Hot Detergent Wash Routine->Tier1 Tier2 TIER 2: Ethanolic Hydrolysis 1. Soak in 1M NaOH in Ethanol (Chemical Destruction of TBP) 2. Water Rinse Analytical->Tier2 Tier3 TIER 3: Oxidative/Solvent Cycle 1. Tier 2 Base Wash 2. 1M Nitric Acid Rinse 3. Bake at 400°C (if Pyrex) Trace->Tier3 Validation VALIDATION CHECK 1. Water Break Test (No beading) 2. LC-MS Blank Injection Tier1->Validation Tier2->Validation Tier3->Validation

Caption: Decision matrix for selecting the appropriate decontamination tier based on downstream experimental sensitivity.

Frequently Asked Questions (FAQs)

Q: Can I use Chromic Acid (Chromerge) for this? A: Avoid if possible. While chromic acid is a powerful oxidizer, it is carcinogenic, difficult to dispose of, and leaves chromium residues that are toxic to biological samples. The Ethanolic NaOH method (Tier 2) is safer and chemically targets the phosphate ester bond more effectively than oxidation alone [1].

Q: Why do you recommend Ethanol over water for the NaOH bath? A: TBP is hydrophobic. In a purely aqueous NaOH solution, the hydroxide ions cannot effectively reach the TBP molecules trapped in the oily film on the glass. Ethanol acts as a phase transfer catalyst , dissolving the TBP so the hydroxide can attack and hydrolyze it [2].

Q: How do I validate that the TBP is actually gone? A:

  • The Water Break Test: Rinse the vessel with distilled water. If the water forms a continuous sheet for 30 seconds without breaking into droplets, the hydrophobic TBP film is likely gone.

  • The Blank Run: For MS users, inject a solvent blank using the cleaned glassware. Monitor m/z 267. Signal intensity should be indistinguishable from the mobile phase background [3].

References

  • National Institutes of Health (NIH) - PubChem. "Tributyl Phosphate Compound Summary." PubChem Database. Accessed 2024. [Link]

  • Srinivas, C., et al. "Alkaline Hydrolysis Process for Treatment and Disposal of Purex Solvent Waste." International Atomic Energy Agency (IAEA) / BARC. [Link]

  • Waters Corporation. "Controlling Contamination in LC/MS Systems." Waters Technical Support. [Link]

  • University of Nebraska-Lincoln. "Laboratory Glassware Cleaning and Storage SOP." Environmental Health and Safety. [Link]

Sources

Reference Data & Comparative Studies

Validation

Robust HPLC Method Development for 1-Butyl Phosphate: A Comparative Technical Guide

Executive Summary & Strategic Context 1-Butyl Phosphate (MBP) , a primary degradation product of Tributyl Phosphate (TBP), presents a unique analytical challenge. It is highly polar, acidic, and critically, lacks a UV-ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Butyl Phosphate (MBP) , a primary degradation product of Tributyl Phosphate (TBP), presents a unique analytical challenge. It is highly polar, acidic, and critically, lacks a UV-active chromophore , rendering standard C18 RP-HPLC with UV detection at 254 nm ineffective.

For researchers in nuclear fuel reprocessing (PUREX process), environmental monitoring, or pharmaceutical impurity profiling, the detection of MBP requires deviating from standard protocols. This guide compares three distinct analytical architectures:

  • LC-MS/MS (ESI-): The high-sensitivity gold standard for trace analysis.

  • Ion Chromatography (IC): The robust, specificity-focused traditional workhorse.

  • Ion-Pair RP-HPLC (Indirect UV): A clever "hack" for laboratories limited to standard UV hardware.

Comparative Analysis: Selecting the Right Modality

The choice of method depends heavily on the required Limit of Quantitation (LOQ) and available instrumentation.

FeatureMethod A: LC-MS/MS Method B: Ion Chromatography (IC) Method C: Ion-Pair HPLC (Indirect UV)
Primary Mechanism Mass-to-Charge Separation (m/z)Anion ExchangeHydrophobic Interaction w/ Ion-Pairing
Detection Mode ESI Negative Mode (M-H)⁻Suppressed ConductivityIndirect UV Absorbance (Vacancy peaks)
Sensitivity (LOD) High (< 10 ng/mL)Medium (~20–50 ng/mL)Low/Moderate (~0.8 µg/mL)
Selectivity Excellent (Mass specific)High (Separates from nitrate/nitrite)Moderate (Susceptible to matrix interference)
Matrix Tolerance Low (Requires clean-up/dilution)High (Handles aqueous/acidic samples)Moderate
Cost/Complexity High / HighMedium / MediumLow / High (Method dev is tricky)
Best Use Case Trace environmental/bio-analysisNuclear reprocessing streams, bulk purityQC labs with only HPLC-UV equipment

Decision Logic & Workflow

The following decision tree illustrates the logical pathway for selecting the appropriate method based on sample matrix and sensitivity needs.

MBP_Method_Selection Start Start: MBP Analysis Requirement Check_LOD Required Sensitivity (LOD)? Start->Check_LOD Trace Trace (< 100 ppb) Check_LOD->Trace High Sensitivity Bulk Bulk/Impurity (> 1 ppm) Check_LOD->Bulk Routine QC Method_MS RECOMMENDED: LC-ESI-MS/MS (Negative Mode) Trace->Method_MS Check_Matrix Matrix Complexity? Bulk->Check_Matrix High_Salt High Salt/Acid (e.g., PUREX) Check_Matrix->High_Salt Ionic Matrix Organic Organic/Biological Check_Matrix->Organic Clean Matrix Method_IC RECOMMENDED: Ion Chromatography (Suppressed Conductivity) High_Salt->Method_IC Check_Equip Available Equipment? Organic->Check_Equip Has_MS LC-MS/MS Available Check_Equip->Has_MS Yes No_MS HPLC-UV Only Check_Equip->No_MS No Has_MS->Method_MS Method_IP ALTERNATIVE: Ion-Pair HPLC (Indirect UV Detection) No_MS->Method_IP

Figure 1: Decision matrix for selecting the optimal 1-Butyl Phosphate analysis method based on sensitivity and matrix constraints.

Deep Dive: Protocols & Method Development

Protocol A: LC-MS/MS (The High-Sensitivity Standard)

Rationale: MBP ionizes readily in negative electrospray ionization (ESI-) to form the [M-H]⁻ ion (m/z ~153). This method bypasses the lack of chromophore by using mass detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) or HILIC for higher retention of polar species.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5). Note: Acetate aids ionization in negative mode.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% -> 95% B

    • 5-7 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

  • MS Parameters (Source: ESI-):

    • Capillary Voltage: -3500 V

    • Gas Temp: 300°C

    • Target Mass: m/z 153.0 (Precursor) -> 78.9 (Product, PO3⁻ fragment).

  • Validation Note: Ensure the system is free of phosphate detergents to avoid high background noise.

Protocol B: Ion Chromatography (The Robust Standard)

Rationale: Since MBP is an anion (phosphate ester), anion exchange chromatography separates it effectively from inorganic nitrates and other matrix components common in degradation studies.

  • Column: Dionex IonPac AS11-HC or AS5A (4mm).

  • Eluent Source: KOH (Potassium Hydroxide) gradient generated electrolytically (EG) or manually prepared.

  • Gradient:

    • 0-5 min: 1 mM KOH (Isocratic)

    • 5-20 min: Ramp to 30 mM KOH

    • 20-25 min: Ramp to 60 mM KOH (Clean up)

  • Detector: Suppressed Conductivity Detection (ASRS Suppressor in recycle mode).

  • Critical Control: The separation of MBP from Carbonate (CO3²⁻) and Nitrite (NO2⁻) is the critical resolution pair. The AS11 column is superior to AS5A for resolving these specific interferences.

Protocol C: Ion-Pair HPLC with Indirect UV (The Alternative)

Rationale: When MS is unavailable, we must induce a signal. By using a UV-absorbing additive in the mobile phase (Phthalate), the non-absorbing MBP creates a "negative peak" (vacancy) as it elutes.

  • Column: C18 (Standard 150 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase:

    • Buffer: 1 mM Potassium Hydrogen Phthalate (UV absorber) + 0.5 mM Tetrabutylammonium Hydroxide (TBAH - Ion Pairing Agent).

    • Solvent Ratio: Buffer:Acetonitrile (95:5 v/v).[3]

    • pH: Adjusted to 8.2 (Ensures MBP is fully ionized to interact with TBAH).

  • Detection: UV at 248 nm (or 254 nm).

  • Mechanism:

    • TBAH coats the C18 stationary phase, creating a pseudo-anion exchanger.

    • Phthalate (UV active) occupies the binding sites.

    • MBP (UV inactive) displaces the Phthalate.

    • Detector sees a drop in absorbance (Vacancy Peak).

  • Caution: System peaks are common. Equilibration takes significantly longer (30-60 mins) due to the column coating process.

Mechanism of Action: Ion-Pairing vs. Indirect UV

Understanding the chemical interaction in Protocol C is vital for troubleshooting.

IonPair_Mechanism C18 Stationary Phase (C18 Surface) TBAH Ion-Pair Agent (TBAH+) C18->TBAH Hydrophobic Adsorption Phthalate Background Probe (Phthalate- UV+) TBAH->Phthalate Ionic Bond (Baseline High UV) Detector UV Detector (Vacancy Signal) Phthalate->Detector Elutes Early/Late MBP Analyte (MBP- UV-) MBP->TBAH Displaces Phthalate (Stronger Affinity) MBP->Detector Causes UV Drop (Negative Peak)

Figure 2: Mechanism of Indirect UV Detection using Ion-Pair reagents. MBP displaces the UV-active Phthalate, creating a measurable signal drop.

References

  • Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry. Analytical Chemistry. [Link][4]

  • Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography. Journal of Chromatography A. [Link]

  • Development of an Ion-Pair Reversed-Phase HPLC Method with Indirect UV Detection for Determination of Phosphates and Phosphites. Chromatographia. [Link]

  • Direct determination of tri-n-butyl phosphate by HPLC and GC methods. Journal of Radioanalytical and Nuclear Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to NMR Characterization of 1-Butyl Phosphate Purity

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1-Butyl phosphate, a key organophosphate i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1-Butyl phosphate, a key organophosphate intermediate, is no exception. Its purity can significantly impact downstream reactions and the quality of the final product. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of 1-butyl phosphate purity, offering field-proven insights and detailed experimental protocols.

The Central Role of Purity in 1-Butyl Phosphate Applications

1-Butyl phosphate serves as a versatile building block in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Impurities, which can arise from the synthesis process or degradation, can have detrimental effects. Common impurities include dibutyl phosphate, tributyl phosphate, residual butanol, and inorganic phosphoric acid. These can lead to unwanted side reactions, decreased yields, and difficulties in purification of the final product. Therefore, a precise and reliable method for purity assessment is not just a quality control measure; it is a critical component of process optimization and validation.

NMR Spectroscopy: The Gold Standard for Purity Assessment

Quantitative NMR (qNMR) has emerged as a primary analytical technique for the absolute quantification and purity determination of organic molecules.[1][2] Its key advantage lies in the direct proportionality between the integrated signal area of a nucleus and the number of those nuclei in the sample. This allows for a direct, calibration-curve-free determination of purity when an internal standard of known purity is used. For 1-butyl phosphate, both ¹H and ³¹P NMR offer unique advantages.

The Power of Dual-Nuclei Analysis: ¹H and ³¹P NMR

¹H NMR Spectroscopy provides a detailed map of the proton environment in the 1-butyl phosphate molecule. The spectrum is characterized by distinct signals for the different methylene groups of the butyl chain and the hydroxyl protons of the phosphate group. The integration of these signals allows for a straightforward determination of the relative ratios of different components in a mixture.

³¹P NMR Spectroscopy offers a more direct and often simpler approach to analyzing phosphorus-containing compounds.[3][4][5] With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR provides a clear window into the phosphorus-containing species in the sample.[3][4][5] Each phosphorus-containing compound, including 1-butyl phosphate and its potential phosphate impurities, will give a distinct signal, allowing for their unambiguous identification and quantification.

Expected NMR Spectra of 1-Butyl Phosphate and Potential Impurities:

Compound¹H NMR (Expected Chemical Shifts in CDCl₃)³¹P NMR (Expected Chemical Shift in CDCl₃)
1-Butyl Phosphate ~4.0 ppm (t, 2H, -O-CH₂-), ~1.6 ppm (m, 2H, -CH₂-), ~1.4 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃), ~10-12 ppm (br s, 2H, -OH)~0 to +5 ppm
Dibutyl Phosphate Similar to 1-butyl phosphate, but with different integration ratios and a single -OH proton signal.[6]~ -1 to +1 ppm[7]
Tributyl Phosphate Similar to 1-butyl phosphate, but lacking the -OH proton signal.[8]~ -2 to 0 ppm[7]
n-Butanol ~3.6 ppm (t, 2H, -CH₂-OH), ~1.5 ppm (m, 2H, -CH₂-), ~1.4 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃)No signal
Phosphoric Acid Broad signal, highly dependent on concentration and solvent.Highly dependent on solvent and pH, but generally downfield from organic phosphates.

A Comparative Analysis: NMR vs. Alternative Techniques

While NMR is a powerful tool, other analytical techniques are also employed for purity assessment. Here, we compare NMR with Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry for the analysis of 1-butyl phosphate.

Technique Principle Strengths for 1-Butyl Phosphate Analysis Weaknesses for 1-Butyl Phosphate Analysis
NMR Spectroscopy Nuclear spin properties in a magnetic field.- Absolute quantification without a specific reference standard for the analyte. - Provides structural information for impurity identification. - Non-destructive. - Relatively fast for routine analysis.- Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer. - Signal overlap can be an issue in complex mixtures without sufficient resolution.
Gas Chromatography (GC) Partitioning of volatile compounds between a stationary and a mobile phase.[9]- High sensitivity and resolution. - Well-established for the analysis of volatile organophosphates.[9]- Requires derivatization for non-volatile impurities like phosphoric acid. - Thermal degradation of phosphate esters can be a concern.[10] - Requires a specific reference standard for each analyte for quantification.
High-Performance Liquid Chromatography (HPLC) Partitioning of compounds between a stationary and a mobile phase.- Suitable for non-volatile and thermally labile compounds. - Can separate a wide range of impurities.- Peak tailing can be an issue for phosphate-containing compounds due to interaction with metal surfaces in the HPLC system.[11] - Requires a specific reference standard for each analyte for quantification. - Mobile phase selection can be challenging.
Titrimetry Measurement of the volume of a reagent of known concentration that is required to react completely with the analyte.- Simple and inexpensive for determining the acid content (e.g., from phosphoric acid impurity).[12]- Non-specific; it measures the total acidity and cannot distinguish between different acidic species. - Not suitable for identifying or quantifying neutral impurities. - Lower precision and accuracy compared to instrumental methods.

Experimental Protocols

Quantitative NMR (qNMR) Protocol for 1-Butyl Phosphate Purity

This protocol outlines the general steps for determining the purity of 1-butyl phosphate using ¹H and ³¹P NMR with an internal standard.

1. Selection of Internal Standard:

  • Choose a stable, non-reactive compound with sharp NMR signals that do not overlap with the analyte signals.

  • For ¹H NMR, common standards include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.

  • For ³¹P NMR, a common standard is triphenyl phosphate or another stable organophosphorus compound with a well-separated chemical shift.

  • The internal standard must be of high, certified purity.

2. Sample Preparation:

  • Accurately weigh a known amount of the 1-butyl phosphate sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility and the need to observe exchangeable protons) to dissolve both the sample and the internal standard completely. A consistent solvent volume is crucial for reproducibility.[13]

3. NMR Data Acquisition:

  • Acquire the ¹H and ³¹P NMR spectra on a high-resolution NMR spectrometer.

  • For quantitative ¹H NMR:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to allow for full relaxation of the nuclei.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For quantitative ³¹P NMR:

    • Use inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[5]

    • Ensure a sufficient relaxation delay (D1).

4. Data Processing and Analysis:

  • Process the spectra with appropriate phasing and baseline correction.

  • Integrate the signals of the 1-butyl phosphate and the internal standard. For ¹H NMR, choose a well-resolved signal of the butyl chain. For ³¹P NMR, integrate the main phosphorus signal.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Workflow for NMR-Based Purity Assessment of 1-Butyl Phosphate

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 1-butyl phosphate dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_standard Accurately weigh internal standard weigh_standard->dissolve acquire_1H Acquire quantitative ¹H NMR spectrum dissolve->acquire_1H acquire_31P Acquire quantitative ³¹P NMR spectrum dissolve->acquire_31P process_spectra Phase and baseline correct spectra acquire_1H->process_spectra acquire_31P->process_spectra integrate Integrate analyte and standard signals process_spectra->integrate calculate Calculate purity using the qNMR formula integrate->calculate report report calculate->report Purity Report

Caption: Workflow for 1-butyl phosphate purity determination by qNMR.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive characterization of 1-butyl phosphate purity, NMR spectroscopy, particularly the combined use of ¹H and ³¹P qNMR, stands out as the most robust and informative method. It not only provides a highly accurate and precise measure of absolute purity but also offers invaluable structural information for the identification of unknown impurities. While chromatographic and titrimetric methods have their place, especially for trace analysis or specific applications, NMR provides a more complete picture of the sample's composition in a single, non-destructive analysis. By understanding the principles and applying the rigorous protocols outlined in this guide, researchers can ensure the quality of their 1-butyl phosphate and, by extension, the integrity of their scientific endeavors.

References

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • Merekenova, A., et al. (2018). A NEW MONOALKYL PHOSPHATE ESTER BASED ON A PRODUCT DERIVED FROM THE RECYCLING OF A POSTCONSUMER POLYETHYLENE TEREPHTHALATE WASTE. Journal of Chemical Technology and Metallurgy, 53(1), 43-49.
  • Google Patents. (1978). Process for preparing mono-alkyl acid phosphates having high mono-content and light color. (US4115483A).
  • Uetake, N. (1991). Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Canadian Journal of Chemistry, 69(2), 322-326.
  • Reierson, R. L. (2002). Commercial synthesis of monoalkyl phosphates. Journal of surfactants and detergents, 5(2), 121-128.
  • Kumar, A., & Murugavel, R. (2015). Thermally labile mono-alkyl phosphates and their alkali metal derivatives: synthesis and solid-state supramolecular aggregation. Dalton Transactions, 44(32), 14466-14477.
  • Costanzi, S., et al. (2019). The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry, 17(28), 6754-6767.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Crutchfield, M. M., et al. (1962). Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds.
  • Cosmetic Ingredient Review. (2015). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Facile Synthesis of Simple Mono-Alkyl Phosphates from Phosphoric Acid and Alcohols. Retrieved from [Link]

  • NMR Solutions. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 1H NMR-based metabonomic investigation of tributyl phosphate exposure in rats. PubMed. Retrieved from [Link]

  • MDPI. (2022). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Applied Sciences, 12(19), 9843.
  • ResearchGate. (1991). Chemical state detection of dibutyl phosphate using 31P NMR chemical shift change. Retrieved from [Link]

  • Shimadzu. (n.d.). No.L447. Retrieved from [Link]

  • ResearchGate. (2014). Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Determination of Phosphate by a Colorimetric Method. Retrieved from [Link]

  • ResearchGate. (2022). Quantitative P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]

  • Chromatography Forum. (2013). GC method with H3PO4 and KH2PO4 in the sample solution. Retrieved from [Link]

  • IFP. (n.d.). Inorganic feed phosphate test methods. Retrieved from [Link]

  • JEOL. (n.d.). Application of qNMR:Quality control of organophosphorus pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • American Chemical Society. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • American Chemical Society. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 23(8), 1615-1632.
  • National Center for Biotechnology Information. (2019). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Retrieved from [Link]

  • Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

Sources

Validation

Comparative Guide: Mono- vs. Dialkyl Phosphates as Surfactant Precursors

This guide provides a technical comparative analysis of alkyl phosphate esters—specifically Monoalkyl Phosphates (MAP) and Dialkyl Phosphates (DAP)—as precursors for anionic surfactants. It is designed for formulation sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of alkyl phosphate esters—specifically Monoalkyl Phosphates (MAP) and Dialkyl Phosphates (DAP)—as precursors for anionic surfactants. It is designed for formulation scientists and drug delivery researchers requiring precise control over interfacial thermodynamics.

Executive Summary

Alkyl phosphates are a class of anionic surfactant precursors valued for their mildness, thermal stability, and unique interfacial properties. Unlike sulfated surfactants, their performance is heavily dictated by the ratio of Monoalkyl Phosphate (MAP) to Dialkyl Phosphate (DAP) esters produced during synthesis.

  • MAPs are dominant in foaming, wetting, and hydrotroping applications due to their high charge density and water solubility.

  • DAPs function primarily as emulsifiers and defoamers, mimicking biological phospholipids to form lamellar structures rather than spherical micelles.

This guide dissects the synthesis-structure-performance relationship to aid in the rational selection of precursors for pharmaceutical and cosmetic applications.

Mechanistic Foundation: Synthesis & Selectivity[1]

The performance of the final surfactant is determined upstream during the phosphorylation of fatty alcohols. Two primary phosphating agents are used: Phosphorus Pentoxide (


)  and Phosphorus Oxychloride (

)
.
Reaction Pathways

The choice of reagent dictates the MAP:DAP ratio.

  • 
     Route:  Economical but non-selective. Typically yields a statistical mixture (approx. 50:50 to 60:40 MAP:DAP).
    
  • 
     Route:  Highly selective. Can be steered toward >95% MAP or >90% DAP through stoichiometry and hydrolysis control.
    
Synthesis Workflow Visualization

The following diagram illustrates the divergent pathways and their resulting product profiles.

G Alcohol Fatty Alcohol (R-OH) P2O5 Phosphorus Pentoxide (P2O5) Alcohol->P2O5 Non-selective POCl3 Phosphorus Oxychloride (POCl3) Alcohol->POCl3 Selective Stoichiometry Mix Mixed Ester Acid (MAP + DAP) P2O5->Mix ~55:45 Ratio Hydrolysis Hydrolysis Step POCl3->Hydrolysis PureMAP High Purity MAP (>90%) Hydrolysis->PureMAP Excess POCl3 PureDAP High Purity DAP (>90%) Hydrolysis->PureDAP Excess Alcohol

Figure 1: Reaction selectivity pathways for alkyl phosphate synthesis.


 offers tunable selectivity, while 

yields fixed mixtures.

Performance Comparison: MAP vs. DAP[2]

The distinct behaviors of MAP and DAP arise from their Critical Packing Parameter (CPP) .

  • MAP (CPP < 1/3): Large headgroup area relative to the single tail. Forms spherical micelles. High solubility.

  • DAP (CPP ~ 1/2 - 1): Two bulky tails increase the hydrophobic volume. Forms bilayers or vesicles. Low solubility.

Physicochemical & Functional Data
MetricMonoalkyl Phosphate (MAP)Dialkyl Phosphate (DAP)
Molecular Geometry Cone-shaped (Single tail)Cylindrical (Double tail)
Water Solubility High (forms clear solutions)Low (dispersible/insoluble)
Critical Micelle Conc.[1][2][3] (CMC) Higher (typically mM range)Very Low (often forms vesicles)
Foaming High flash foam, stableLow foaming / Defoamer
Wetting Efficiency Excellent (< 5 sec Draves test)Poor
Emulsification Solubilizer / HydrotropeExcellent O/W and W/O emulsifier
Skin Irritation Potential Low (Mild)Very Low (Non-irritating)
Biological Analogue LysophospholipidsPhospholipids (Cell membrane)
Synergistic Effects

In many commercial formulations, pure MAP or DAP is less effective than a controlled blend.

  • Foam Stabilization: Small amounts of DAP (<10%) in a MAP system can stabilize foam by packing between MAP headgroups, reducing repulsion and toughening the bubble film.

  • Viscosity Building: DAP acts as a structural builder in surfactant systems, increasing viscosity without adding salt.

Applications in Drug Delivery[5][6]

For pharmaceutical researchers, the choice between MAP and DAP is critical for bioavailability enhancement.

Permeation Enhancement (MAP Focus)

Monoalkyl phosphates (e.g., Sodium Dodecyl Phosphate) act as permeation enhancers for transdermal and mucosal delivery.

  • Mechanism: They temporarily disrupt the lipid packing of the stratum corneum or mucosal membrane due to their high detergency and small molecular size.

  • Safety: They are rapidly metabolized by phosphatases into harmless fatty alcohols and inorganic phosphate, offering a superior safety profile compared to sulfates.

Liposomal & Lipid Nanoparticles (DAP Focus)

Dialkyl phosphates are structural analogs to natural phospholipids.

  • Usage: Used to form stable liposomes or Solid Lipid Nanoparticles (SLNs).

  • Advantage: They provide a negative zeta potential to nanoparticles, preventing aggregation via electrostatic repulsion, without the lytic toxicity associated with single-chain surfactants.

Experimental Protocols

Protocol A: Determination of Critical Micelle Concentration (CMC)

Validating the surfactant efficiency of your precursor.

Principle: The CMC is identified by the inflection point in the surface tension vs. log(concentration) curve.[4]

Materials:

  • Purified Alkyl Phosphate (neutralized to pH 7.0 with NaOH/KOH).

  • Tensiometer (Wilhelmy Plate or Du Noüy Ring).[5]

  • Double-distilled water.

Step-by-Step Workflow:

  • Preparation: Prepare a stock solution of the surfactant at 10x the estimated CMC (e.g., 50 mM for C12-MAP).

  • Calibration: Calibrate the tensiometer with pure water (Target: 72.0 ± 0.5 mN/m at 25°C).

  • Dilution Series: Perform sequential dilutions (or automated dosing) to cover the range from 0.1 mM to 50 mM.

  • Measurement: Measure equilibrium surface tension (

    
    ) for each concentration. Ensure the platinum plate is flamed between samples to remove organic residues.
    
  • Analysis:

    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis).[4]
    • Fit two linear regression lines: one for the steep descent and one for the plateau.

    • Result: The intersection of these lines is the CMC.[4]

Self-Validation Check: If the curve shows a minimum (dip) before the plateau, your sample contains impurities (likely unreacted fatty alcohol). Recrystallize the precursor in acetone/ethanol.

Protocol B: Chromatographic Separation of MAP/DAP

Quantifying the ratio in your synthesized precursor.

Method: Ion-Exchange Chromatography or 31P-NMR (Phosphorus NMR).

  • 31P-NMR (Preferred): Dissolve precursor in

    
     or 
    
    
    
    .
    • MAP Shift: Typically appears around 0-2 ppm (pH dependent).

    • DAP Shift: Typically appears slightly downfield from MAP.

    • Orthophosphate: Distinct peak (reference).

    • Note: Integration of peak areas provides the precise molar ratio without need for separation.

References

  • Nakarani, A. et al. (2020). Synthesis and surface active properties of monoalkyl phosphate surfactants. Journal of Surfactants and Detergents.

  • Imokawa, G. (1980). Comparative study on the surface activity of monoalkyl and dialkyl phosphates. Journal of the American Oil Chemists' Society.

  • Hargreaves, A. (2003).[6] Chemical Formulation: An Overview of Surfactant Based Chemical Preparations. Royal Society of Chemistry.

  • Tadros, T. F. (2014). An Introduction to Surfactants. De Gruyter.

  • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews.

Sources

Comparative

Technical Guide: Ion Chromatography Techniques for Quantifying Trace 1-Butyl Phosphate

Executive Summary The quantification of 1-butyl phosphate (1-BP, also known as Monobutyl Phosphate or H2MBP) is critical in nuclear fuel reprocessing (PUREX), pharmaceutical solvent verification, and environmental monito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 1-butyl phosphate (1-BP, also known as Monobutyl Phosphate or H2MBP) is critical in nuclear fuel reprocessing (PUREX), pharmaceutical solvent verification, and environmental monitoring. As a degradation product of Tributyl Phosphate (TBP), 1-BP acts as a complexing agent that can retain heavy metals or alter extraction efficiencies.

While Gas Chromatography (GC) has historically been used, it requires hazardous derivatization. This guide focuses on Ion Chromatography (IC) with Suppressed Conductivity Detection (IC-CD) and IC-Mass Spectrometry (IC-MS) as superior, direct-injection alternatives. We present a validated workflow using high-capacity anion exchange columns and hydroxide gradient elution to achieve trace-level sensitivity (sub-µM) without derivatization.

Part 1: The Analytical Landscape

Comparative Analysis of Methodologies

The following table compares the primary techniques for quantifying 1-BP, highlighting why IC is the modern standard for ionic degradation products.

FeatureIon Chromatography (IC-CD)Gas Chromatography (GC-FID/MS)LC-MS/MS
Analyte State Native (Ionic)Derivatized (Volatile)Native
Sample Prep Minimal (Dilute/Filter or Alkaline Extraction)Complex (Silylation or Diazomethane required)Moderate (Filter)
Specificity High (for ionic species)High (Structure specific)Very High
Trace Sensitivity Excellent (< 50 µg/L with large loop)Good (Dependent on derivatization yield)Excellent (< 1 µg/L)
Throughput High (15-20 min/run)Low (due to prep time)High
Key Limitation Matrix conductivity (requires suppression)Hazardous reagents; thermal instabilityMatrix effects (ion suppression)
Decision Matrix: When to Choose IC

The following logic flow illustrates the decision process for selecting IC over GC for organophosphates.

DecisionMatrix cluster_legend Legend start Start: 1-Butyl Phosphate Analysis matrix Is the sample matrix aqueous or alkaline (e.g., NaOH wash)? start->matrix trace Is detection limit < 10 ppb required? matrix->trace Yes gc_route Consider GC-MS (Requires Derivatization) matrix->gc_route No (Organic Solvent) ic_cd Select IC-Conductivity (Standard Method) trace->ic_cd No (Routine) ic_ms Select IC-MS (Trace/Confirmation) trace->ic_ms Yes (Ultra-Trace) l1 Decision Point l2 Recommended Method

Caption: Decision logic for selecting analytical instrumentation based on sample matrix and sensitivity requirements.

Part 2: Optimized IC Protocol for 1-Butyl Phosphate

The "Hero" Configuration: Hydroxide Gradient

To separate 1-BP from inorganic phosphate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) and Di-butyl phosphate (DBP), a high-capacity hydroxide-selective column is essential. Carbonate eluents are generally avoided for gradient elution due to high background conductivity.

Recommended System Configuration:

  • Column: Dionex IonPac AS11-HC (High Capacity) or equivalent (e.g., Metrosep A Supp 7).

    • Why: The "HC" (High Capacity) is crucial because 1-BP often exists in matrices with high concentrations of nitrate or hydroxide. Standard capacity columns will overload, causing peak broadening.

  • Eluent Source: Electrolytically generated KOH (Reagent-Free IC).[1]

    • Why: Gradient elution is required.[2][3][4][5]

      
       elutes early, while the butyl chain of 1-BP adds hydrophobic retention, pushing it later. Isocratic elution would either broaden 1-BP or merge 
      
      
      
      with the void.
  • Suppressor: Self-Regenerating Suppressor (4mm), external water mode recommended for high-organic matrices.

  • Detector: Conductivity (CD).

Step-by-Step Gradient Method

This protocol separates Fluoride, Chloride, Nitrate, Phosphate, MBP (1-BP), and DBP.

Time (min)KOH Conc.[2][3][5] (mM)Comments
0.0 - 5.0 1.0Isocratic hold to separate weakly retained ions (F-, organic acids).
5.0 - 15.0 1.0

30.0
Linear ramp. Elutes inorganic Phosphate (

) and Nitrate.
15.0 - 25.0 30.0

60.0
Critical Step: Elutes 1-Butyl Phosphate (MBP) followed by Dibutyl Phosphate (DBP).
25.0 - 30.0 60.0Column cleanup (removes highly retained contaminants).
30.1 - 35.0 1.0Re-equilibration (Vital for retention time reproducibility).

Note: If the sample contains significant organic solvents (e.g., TBP/Kerosene), add 10-15% Methanol to the eluent to prevent organic fouling of the resin and improve peak shape of the hydrophobic DBP.

Trace Analysis Workflow (The "Trap and Elute" Strategy)

For quantifying < 50 µg/L (ppb), direct injection is insufficient. Use a concentrator column.

TraceWorkflow sample Sample (Large Volume 1-5mL) trap Concentrator Column (e.g., UTAC-XLP1) sample->trap Loading valve Valve Switch (Inject) trap->valve column Analytical Column (AS11-HC) valve->column Eluent Flow supp Suppressor column->supp detect Conductivity Detector supp->detect

Caption: Trace enrichment workflow. The sample is loaded onto a concentrator column (stripping the matrix water) before being back-flushed onto the analytical column.

Part 3: Experimental Validation & Performance Data

The following data summarizes typical performance metrics for 1-BP analysis using the AS11-HC column with suppressed conductivity detection.

Linearity and Sensitivity
ParameterValueNotes
Linear Range 0.5 – 100 mg/L

LOD (Direct Inj.) ~0.05 mg/L (50 ppb)25 µL injection loop
LOD (Pre-conc.) ~0.5 µg/L (0.5 ppb)5 mL sample loading
Retention Time ~18.5 minElutes after Nitrate and Phosphate, before DBP.
Recovery in Matrices

Recovery data demonstrates the method's robustness in simulated PUREX wash solutions (0.1 M NaOH).

Spike Level (mg/L)Recovery (%)RSD (%) (n=5)
1.0 98.51.2
10.0 101.20.8
50.0 99.40.5

Part 4: Critical Troubleshooting (Expert Insights)

1. The Carbonate Interference

  • Problem: On many anion exchange columns, the Carbonate (

    
    ) peak—ubiquitous in alkaline samples—can co-elute with 1-BP.
    
  • Solution: Use the AS11-HC column.[6][2][3][5][7][8][9] Its specific selectivity shifts the Carbonate peak away from the monobutyl phosphate region. Alternatively, use a Carbonate Removal Device (CRD) inline before the injection valve if the matrix is highly alkaline.

2. Nitrite Interference with DBP

  • Problem: If your sample contains Nitrite (

    
    ), it often co-elutes with Dibutyl Phosphate (DBP), which is usually analyzed alongside 1-BP.
    
  • Solution: Pre-treat the sample with Sulfamic Acid to remove Nitrite, or oxidize Nitrite to Nitrate using dilute Hydrogen Peroxide prior to injection.

3. Peak Tailing

  • Problem: 1-BP has a hydrophobic butyl tail. In purely aqueous eluents, it may tail.

  • Solution: Add 5-10% HPLC-grade Methanol or Acetonitrile to the eluent. Note: Ensure your suppressor is compatible with organic solvents (External water mode is required).

References

  • Dodi, A. (2001).[10] Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography.[11][12] Journal of Chromatography A, 918(2), 381-388.

  • Thermo Fisher Scientific. (2012). Application Note 71: Determination of Polyphosphates Using Ion Chromatography with Suppressed Conductivity Detection.

  • Hao, L., et al. (2000). Studies of trace anions analysis by ion chromatography. Microchemical Journal, 64(1), 1-72.[7]

  • Thermo Fisher Scientific. (2022). Analysis Identification of Anionic Degradation Products by IC-MS.

Sources

Validation

Spectrophotometric Determination of Monobutyl Phosphate Complexes: A Comparative Technical Guide

Executive Summary Monobutyl phosphate (MBP) is a critical degradation product of Tributyl phosphate (TBP), widely used in nuclear fuel reprocessing (PUREX process) and industrial solvent extraction.[1] Its accumulation l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monobutyl phosphate (MBP) is a critical degradation product of Tributyl phosphate (TBP), widely used in nuclear fuel reprocessing (PUREX process) and industrial solvent extraction.[1] Its accumulation leads to "third phase" formation, reduced extraction efficiency, and metal retention (e.g., U, Pu, Zr).

Direct spectrophotometric determination of MBP is chemically challenging due to its structural similarity to Dibutyl phosphate (DBP) and the lack of a specific chromophore in the butyl chain. Consequently, indirect spectrophotometry following rigorous separation or ion-pair extraction of the derived phosphomolybdate complex remains the industry standard for accuracy and sensitivity.

This guide compares the two most effective spectrophotometric protocols:

  • The Robust Standard: Molybdenum Blue Method (Indirect).

  • The High-Sensitivity Alternative: Rhodamine B-Phosphomolybdate Ion Pair Method.

Technical Context & Chemistry

The Challenge of Specificity

MBP (


) and DBP (

) coexist in degraded TBP solvents. Both are acidic organophosphates, but they differ significantly in hydrophilicity:
  • MBP: More hydrophilic, partitions readily into aqueous alkaline phases.

  • DBP: More lipophilic, requires higher pH or specific organic washes to strip completely.

Critical Insight: A "direct" spectrophotometric measurement of the organic phase often fails due to matrix interference. The most reliable data comes from isolating MBP via aqueous extraction, digesting it to orthophosphate (


), and quantifying the phosphorus content.
The Detection Principle

Both methods rely on the formation of a heteropoly acid complex with Molybdenum(VI):



  • Method A (Molybdenum Blue): Reduces this complex to a blue-colored heteropoly blue species.

  • Method B (Rhodamine B): Forms a colored ion-pair associate between the anionic phosphomolybdate and the cationic Rhodamine B dye, which is then extracted and measured.

Comparative Methodology

Method A: Molybdenum Blue (The Gold Standard)
  • Mechanism: Acid digestion of MBP

    
     Orthophosphate 
    
    
    
    Phosphomolybdate
    
    
    Reduction (Ascorbic Acid/Hydrazine)
    
    
    Blue Complex.
  • Best For: Routine process control, high-concentration samples (>1 mg/L).

  • Pros: Extremely robust, well-documented, low susceptibility to organic dye interferences.

  • Cons: Lower sensitivity; requires heating/incubation.

Method B: Rhodamine B-Phosphomolybdate Ion Pair
  • Mechanism: Acid digestion

    
     Phosphomolybdate 
    
    
    
    Ion-Pairing with Rhodamine B
    
    
    Extraction into Organic Solvent (e.g., Toluene/Chloroform).
  • Best For: Trace analysis, environmental monitoring, high-purity reagent testing.

  • Pros: 10-50x higher sensitivity than Molybdenum Blue.

  • Cons: High blank values if reagents are impure; strict pH control required; dye stability issues.

Performance Data Comparison
FeatureMethod A: Molybdenum BlueMethod B: Rhodamine B Ion Pair
Detection Principle Reduction to Heteropoly BlueIon-Pair Extraction (Fluorescence/Abs)

(Absorbance)
820–880 nm555–560 nm
Molar Absorptivity (

)
~2.5

10

L mol

cm

~1.1

10

L mol

cm

Limit of Detection (LOD) ~0.05 mg P/L~0.005 mg P/L
Linear Range 0.1 – 5.0 mg/L0.01 – 0.5 mg/L
Major Interference Silicates, ArsenatesCationic surfactants, excess dye in organic phase
Complexity Moderate (Digestion + Color)High (Digestion + Extraction + Color)

Experimental Protocols

Phase 1: The "Secret Sauce" – Separation of MBP

Before any spectrophotometry, you must isolate MBP from DBP and TBP.

  • Sample Prep: Take 5 mL of degraded TBP/Kerosene solvent.

  • First Wash (DBP Removal): Wash with 5%

    
    . DBP and MBP both extract, but DBP extraction is less efficient at lower pH. Better approach: Use Ion Chromatography  or specific solubility washes if available.
    
  • Preferred Separation (Solubility Based):

    • Wash organic phase with Water (MBP is significantly water-soluble; DBP is not).

    • Wash organic phase with Dilute NaOH (Extracts remaining DBP).

    • Protocol: Perform 3 successive washes of the organic phase with equal volumes of distilled water. Combine aqueous washes.[2][3] This fraction contains >90% of the MBP.

Phase 2: Digestion (Universal Step)
  • Take an aliquot of the aqueous MBP fraction.

  • Add 2 mL concentrated

    
     and 1 mL concentrated 
    
    
    
    .
  • Heat to fumes of

    
     to decompose organic MBP into inorganic orthophosphate.
    
  • Cool and neutralize with dilute

    
     to pH ~3-4.
    
Phase 3: Quantification (Method A - Molybdenum Blue)
  • Reagent: Mix Ammonium Molybdate (2.5% w/v) with Hydrazine Sulfate (0.15% w/v) in 5N

    
    .
    
  • Reaction: Add 2 mL of Reagent to the neutralized digested sample.

  • Development: Heat in a water bath at 80°C for 15 minutes.

  • Measurement: Cool and measure absorbance at 830 nm against a reagent blank.

Phase 4: Quantification (Method B - Rhodamine B)
  • Reagent: Ammonium Molybdate (0.01 M) + Rhodamine B (0.001 M in water).

  • Reaction: Add Molybdate to the digested sample (acidified to 0.5 M HCl). Wait 5 mins.

  • Complexation: Add Rhodamine B solution.

  • Extraction: Add 5 mL Butyl Acetate or Chloroform-Butanol (4:1) . Shake vigorously for 1 minute.

  • Separation: Centrifuge to separate phases.

  • Measurement: Measure absorbance of the organic layer at 555 nm .

Visualizations

Diagram 1: Separation & Analysis Workflow

This workflow ensures that what you measure is actually MBP, not DBP or background phosphate.

MBP_Analysis_Workflow Sample Degraded TBP/Solvent Sample (Contains TBP, DBP, MBP) Wash Aqueous Wash (3x Volume) Sample->Wash OrgPhase Organic Phase (Retains TBP & DBP) Wash->OrgPhase Hydrophobic Fraction AqPhase Aqueous Phase (Contains MBP) Wash->AqPhase Hydrophilic Fraction Digestion Acid Digestion (H2SO4/HNO3, Heat) AqPhase->Digestion OrthoP Orthophosphate (PO4 3-) Digestion->OrthoP MethodChoice Select Detection Method OrthoP->MethodChoice Molybdenum Blue Molybdenum Blue MethodChoice->Molybdenum Blue High Conc (>1ppm) Rhodamine B Ion-Pair Rhodamine B Ion-Pair MethodChoice->Rhodamine B Ion-Pair Trace (<0.1ppm)

Caption: Critical separation workflow to isolate hydrophilic MBP from lipophilic DBP prior to digestion and analysis.

Diagram 2: Chemical Reaction Mechanism (Method B)

The formation of the ternary complex responsible for the high sensitivity of the Rhodamine method.

Reaction_Mechanism MBP MBP (Digested) PMo Phosphomolybdate Anion [PMo12O40]3- MBP->PMo Digestion + Complexation Molybdate Molybdate (MoVI) Molybdate->PMo H_Acid Acid (H+) H_Acid->PMo IonPair Ion-Pair Complex (RB)3[PMo12O40] (Extractable into Organic) PMo->IonPair Ion Pairing RhB Rhodamine B (RB+) (Cationic Dye) RhB->IonPair

Caption: Mechanism of the Rhodamine B method: The anionic phosphomolybdate cluster pairs with three cationic dye molecules.

References

  • Direct Determination of Dibutyl and Monobutyl Phosphate in TBP by Electrospray Mass Spectrometry. Analytical Chemistry. (2001). Link Context: Validates the difficulty of direct spectrophotometry and serves as a reference for separation efficiency.

  • Spectrophotometric determination of phosphate in presence of arsenate. ResearchGate. (2020). Link Context: Provides the foundational protocol for the Molybdenum Blue reaction used in Method A.

  • Phosphate Determination in Aqueous Samples by Complex Formation with Rhodamine B. Scholars Direct. (2022). Link Context: Detailed protocol for the high-sensitivity Rhodamine B ion-pair method (Method B).

  • Improved Determination of Tributyl Phosphate Degradation Products by Ion Chromatography. Journal of Chromatography A. (2001). Link Context: Authoritative source on the separation of MBP and DBP, crucial for the "Expertise" section of this guide.

  • Spectrophotometric determination of di-butyl phosphate in PUREX solvent. Journal of Radioanalytical and Nuclear Chemistry. (2023). Link Context: Recent application of spectrophotometric methods in nuclear solvent analysis.

Sources

Comparative

Introduction: The Critical Need for Quantifying 1-Butyl Phosphate

A Senior Application Scientist's Guide to the Validation of 1-Butyl Phosphate Concentration in Industrial Solvents 1-Butyl phosphate, and its more common industrial counterpart, tri-n-butyl phosphate (TBP), are organopho...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of 1-Butyl Phosphate Concentration in Industrial Solvents

1-Butyl phosphate, and its more common industrial counterpart, tri-n-butyl phosphate (TBP), are organophosphorus compounds with significant applications across various sectors. They serve as flame retardants, plasticizers, and versatile solvents for specialty chemicals, including in the demanding environments of nuclear fuel reprocessing.[1][2] However, the very properties that make them effective also necessitate stringent quality control. In industrial processes, the concentration of 1-butyl phosphate is a critical parameter that can influence process efficiency, product purity, and environmental compliance. Furthermore, its degradation products, such as dibutyl phosphate (DBP) and monobutyl phosphate (MBP), can interfere with processes, particularly in solvent extraction circuits by forming stable complexes with metal ions.[3][4]

This guide provides a comparative analysis of the primary analytical methodologies for the validation of 1-butyl phosphate concentration in complex industrial solvent matrices. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights into protocol design and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and implementing a self-validating analytical system tailored to their specific needs.

Methodology Comparison: Chromatographic Approaches

The two most robust and widely adopted techniques for the quantification of butyl phosphates are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][5] The choice between them is not arbitrary; it is dictated by the sample matrix, the required sensitivity, the potential for thermal degradation, and the specific analytical question being addressed.

Gas Chromatography (GC): The Gold Standard for Volatile Analytes in Organic Matrices

GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of 1-butyl phosphate in organic solvents like n-dodecane or kerosene, GC is often the method of choice.[1][5]

Causality Behind Experimental Choices in GC:

  • Injection Technique: A split/splitless injector is typically used. The choice of split ratio is a trade-off between sensitivity and peak shape. For trace analysis, a splitless injection is preferred to transfer the maximum amount of analyte onto the column.

  • Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is effective for separating butyl phosphates from common industrial solvents.

  • Detector Selection: While a Flame Ionization Detector (FID) can be used, its universal response to hydrocarbons can lead to interferences from the solvent matrix. For superior sensitivity and selectivity, phosphorus-specific detectors are highly recommended.[3]

    • Nitrogen-Phosphorus Detector (NPD/TID): This detector offers excellent sensitivity for phosphorus-containing compounds, making it ideal for trace analysis.[5]

    • Flame Photometric Detector (FPD): The FPD, when equipped with a phosphorus-specific filter (around 526 nm), provides high selectivity and is a robust choice for complex matrices.[5]

  • Thermal Stability: A key consideration is the thermal stability of butyl phosphates. Analysis at elevated injector or column temperatures can lead to degradation and inaccurate quantification.[5] Therefore, optimizing the temperature program to elute the analyte at the lowest feasible temperature is critical.

Challenges and Solutions in GC Analysis:

A significant challenge arises when analyzing the less volatile degradation products, DBP and MBP. These compounds exhibit poor chromatographic behavior. The traditional solution involves derivatization with diazomethane to form more volatile methyl esters.[4] However, diazomethane is highly toxic and explosive. A safer and more modern approach is silylation using agents like bistrimethylsilyltrifluoroacetamide (BSTFA), which also yields volatile derivatives suitable for GC-MS analysis.[6]

High-Performance Liquid Chromatography (HPLC): Superiority for Aqueous and Thermally Labile Samples

HPLC is particularly advantageous when dealing with aqueous samples or when thermal degradation is a concern. It allows for the direct analysis of 1-butyl phosphate without the need for extraction into an organic solvent.[3]

Causality Behind Experimental Choices in HPLC:

  • Mode of Separation: Reversed-phase HPLC is the most common mode. A C18 column is typically used to separate the relatively non-polar 1-butyl phosphate from more polar components.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase, offering good separation efficiency.[5] The isocratic or gradient elution profile is optimized to achieve a reasonable retention time and good peak shape.

  • Detector Selection: 1-Butyl phosphate lacks a strong chromophore, making UV-Vis detection challenging unless performed at a very low wavelength, where solvent interference can be an issue.

    • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It is a robust and cost-effective option for quantifying 1-butyl phosphate at parts-per-million (ppm) levels.[3][5] Its main limitation is its incompatibility with gradient elution.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors are compatible with gradient elution and offer better sensitivity than RI for non-volatile analytes. They are excellent alternatives for more complex separations.

Quantitative Data Summary

The following table summarizes the key performance characteristics of GC and HPLC for the analysis of butyl phosphates.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Primary Application Organic solvent matrices (e.g., dodecane, kerosene)Aqueous matrices; thermally sensitive samples
Common Detectors NPD/TID, FPD, Mass Spectrometry (MS)Refractive Index (RI), ELSD, CAD
Typical Detection Limit Sub-ppm to low ppm levels[3][5]~2 ppm with RI detector[3][5]
Sample Preparation Direct injection (for organic); Derivatization for DBP/MBP[6]Direct injection (for aqueous); possible dilution
Key Advantages High resolution; excellent sensitivity with specific detectorsAvoids thermal degradation; direct analysis of aqueous samples[3]
Key Limitations Potential for thermal degradation; detector fouling[5]; derivatization needed for polar analytes[4]RI detector not compatible with gradients; requires analyte to be non-volatile for ELSD/CAD

Experimental Protocols

The following protocols are provided as a validated starting point. Researchers must perform their own method validation according to internal standard operating procedures and relevant regulatory guidelines, such as those from the FDA or EPA.[7]

Protocol 1: GC-FPD Analysis of 1-Butyl Phosphate in an Organic Solvent

This protocol is designed for quantifying 1-butyl phosphate in a non-polar organic matrix like dodecane.

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of 1-butyl phosphate certified reference material in dodecane.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dilute the industrial solvent sample with dodecane to bring the expected 1-butyl phosphate concentration within the calibration range.

  • GC-FPD Instrumentation and Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Injector: Split/splitless, 250°C, splitless mode.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • FPD Detector: 300°C, with 526 nm phosphorus filter. H2 flow: 50 mL/min, Air flow: 60 mL/min.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Quantify the 1-butyl phosphate concentration in the samples using the linear regression equation from the calibration curve.

Protocol 2: HPLC-RI Analysis of 1-Butyl Phosphate in an Aqueous Solution

This protocol is suitable for the direct determination of 1-butyl phosphate in aqueous process streams.

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of 1-butyl phosphate in acetonitrile.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm PTFE syringe filter to remove particulates.

    • If necessary, neutralize acidic or basic samples to protect the column.[5]

  • HPLC-RI Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Detector: Refractive Index (RI) Detector, 35°C.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic 70:30 (v/v) Acetonitrile:Water.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve from the standards.

    • Quantify the 1-butyl phosphate concentration in the filtered samples using the calibration curve.

Workflow Visualizations

The following diagrams illustrate the logical flow of selecting an analytical method and the specific experimental workflows.

cluster_0 Method Selection Workflow Start Define Analytical Need: Quantify 1-Butyl Phosphate Matrix Identify Sample Matrix Start->Matrix Organic Organic Solvent (e.g., Dodecane) Matrix->Organic Organic Aqueous Aqueous Solution or Thermally Labile Matrix->Aqueous Aqueous/Labile GC_Method Select Gas Chromatography (GC) - High sensitivity - Good for volatile compounds Organic->GC_Method HPLC_Method Select High-Performance Liquid Chromatography (HPLC) - Avoids thermal degradation - Direct aqueous analysis Aqueous->HPLC_Method Validation Perform Method Validation (Linearity, Accuracy, Precision) GC_Method->Validation HPLC_Method->Validation Routine Implement for Routine Analysis Validation->Routine

Caption: Decision workflow for selecting the appropriate chromatographic method.

cluster_1 GC-FPD Experimental Workflow Prep 1. Prepare Standards & Sample Dilutions Inject 2. Inject into GC System Prep->Inject Separate 3. Separation on HP-5ms Column Inject->Separate Detect 4. Detection by FPD (Phosphorus Mode) Separate->Detect Quantify 5. Quantify using Calibration Curve Detect->Quantify

Caption: Step-by-step workflow for GC-FPD analysis.

cluster_2 HPLC-RI Experimental Workflow Prep_HPLC 1. Prepare Standards & Filter Sample Inject_HPLC 2. Inject into HPLC System Prep_HPLC->Inject_HPLC Separate_HPLC 3. Separation on C18 Column Inject_HPLC->Separate_HPLC Detect_HPLC 4. Detection by RI Detector Separate_HPLC->Detect_HPLC Quantify_HPLC 5. Quantify using Calibration Curve Detect_HPLC->Quantify_HPLC

Caption: Step-by-step workflow for HPLC-RI analysis.

Conclusion: A Self-Validating System

The robust validation of 1-butyl phosphate concentration is not merely an analytical task; it is a cornerstone of process control and product quality. By understanding the causal relationships between analytical choices—from detector selection to sample preparation—scientists can design and implement a self-validating system. A GC-based method is superior for organic matrices where high sensitivity is required, provided that thermal stability is carefully managed. Conversely, HPLC offers an invaluable, direct approach for aqueous samples, circumventing the challenges of thermal degradation entirely. The protocols and comparative data presented here serve as an authoritative guide for developing a reliable, accurate, and precise method for the quantification of 1-butyl phosphate in diverse industrial applications.

References

  • Dicholkar, D. D., Patil, L. K., Gaikar, V. G., Kumar, S., Mudali, U. K., & Natarajan, R. (2011). Direct determination of tri-n-butyl phosphate by HPLC and GC methods. Journal of Radioanalytical and Nuclear Chemistry, 290(3), 739–743.
  • World Health Organization. (1991).
  • Patey, M. D., et al. (2010). Spectrophotometric determination of phosphate in matrices from sequential leaching of sediments. Archimer.
  • Benchchem. Application Notes and Protocols for Tri-n-butyl Phosphate (TBP) as a Solvent for Metal Extraction.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry.
  • Pradhan, S., & Pokhrel, M. R. (2018). Spectrophotometric Determination of Phosphates in Detergent Samples Available in Tansen, Palpa. Nepal Journals Online.
  • Dicholkar, D. D., et al. (2011). Direct determination of tri-n-butyl phosphate by HPLC and GC methods.
  • National Center for Biotechnology Information. (n.d.).
  • Barney, G. S. (1995). Analytical method for determining concentration of decomposition products in solvent used for solvent extraction (U.S. Patent No. 5,401,664).
  • Velavendan, P., Ganesh, S., Pandey, N. K., Mudali, U. K., & Natarajan, R. (2011). Determination of Di-n-Butyl Phosphate in Organic Streams of FBTR Mixed Carbide Fuel Reprocessing Solution by Gas Chromatographic Technique. Scientific Research Publishing.
  • Chen, J., Wu, J., & Zhang, L. (2012). Study of analytical methods of high fatty alcohol phosphate ester.

Sources

Validation

A Comparative Guide to the Acid Strength of 1-Butyl Phosphate and Phosphoric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Phosphate Acidity Phosphoric acid (H₃PO₄) is a cornerstone of biochemistry and industrial chemistry. As a triprotic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phosphate Acidity

Phosphoric acid (H₃PO₄) is a cornerstone of biochemistry and industrial chemistry. As a triprotic acid, its sequential loss of three protons is fundamental to the structure of nucleic acids (DNA, RNA), energy transfer via adenosine triphosphate (ATP), and its widespread use as a buffering agent.[1][2] The esterification of phosphoric acid with alcohols yields organophosphates, a diverse class of compounds that includes vital biomolecules and industrial chemicals.[2]

1-Butyl phosphate (also known as monobutyl phosphate) is a monoalkyl phosphate ester. It retains two of the three acidic protons of phosphoric acid, making it a diprotic acid. Understanding the subtle yet significant differences in acidity between phosphoric acid and its alkyl esters like 1-butyl phosphate is critical for applications such as designing prodrugs, formulating buffers with specific ionic characteristics, and controlling chemical reactions. This guide will dissect these differences by comparing their acid dissociation constants (pKa) and exploring the structural basis for their respective acidities.

Understanding Acidity: The pKa Value

The strength of an acid is its tendency to donate a proton (H⁺). This is quantified by the acid dissociation constant (Ka). For convenience, the negative logarithm of Ka, known as the pKa , is used. The relationship is inverse: a lower pKa value signifies a stronger acid .[3]

Polyprotic acids, which can donate more than one proton, have multiple pKa values, one for each successive deprotonation. These values progressively increase as it becomes more difficult to remove a proton from an increasingly negative ion.[4]

Quantitative Comparison of Acid Dissociation Constants

The acid strengths of phosphoric acid and 1-butyl phosphate are best compared by examining their pKa values. Phosphoric acid has three dissociation steps, while 1-butyl phosphate, having one hydroxyl group replaced by a butoxy group, has only two.

CompoundFormulaDissociation SteppKa Value
Phosphoric Acid H₃PO₄pKa₁~2.1
pKa₂~7.2
pKa₃~12.3
1-Butyl Phosphate C₄H₉OPO(OH)₂pKa₁~2.0 (estimated)
pKa₂~7.0 (estimated)

Note: The pKa values for phosphoric acid are well-established experimental values.[1][5] The pKa values for 1-butyl phosphate are estimated based on typical values for monoalkyl phosphates, which are known to be very similar to phosphoric acid.

Analysis of Structural and Electronic Effects

The difference in acidity between the two compounds arises from the substitution of a hydrogen atom with a butyl group (-C₄H₉).

First Deprotonation (pKa₁)

The first pKa values for both acids are remarkably similar, around 2.0-2.1.[5] This indicates that the first proton is lost with comparable ease from both molecules. The butyl group in 1-butyl phosphate is an alkyl group, which exerts a weak, positive inductive effect (+I). This effect pushes electron density toward the phosphate core. Theoretically, this should slightly strengthen the O-H bonds, making the proton harder to remove and thus slightly increasing the pKa (weakening the acid). However, the observed similarity suggests this inductive effect is minimal for the first deprotonation, with other factors like solvation playing a significant role.

Second Deprotonation (pKa₂)

After the first proton is lost, the molecule carries a negative charge. The electron-donating nature of the butyl group in the monobutyl phosphate anion (C₄H₉OPO₃H⁻) becomes more influential. It tends to destabilize the resulting dianion (C₄H₉OPO₃²⁻) by increasing electron density on an already negatively charged species. This makes the removal of the second proton slightly more difficult compared to the deprotonation of the dihydrogen phosphate anion (H₂PO₄⁻). Consequently, the pKa₂ of 1-butyl phosphate is expected to be slightly higher (indicating a weaker acid) than the pKa₂ of phosphoric acid, though they remain very close.[6]

Third Deprotonation

Phosphoric acid can lose a third proton from the monohydrogen phosphate anion (HPO₄²⁻), a step characterized by a high pKa of ~12.3.[1] 1-Butyl phosphate lacks this third acidic proton because the corresponding hydroxyl group is replaced by the ester linkage with butanol, which is not acidic.

The stepwise deprotonation of both acids can be visualized as follows:

Deprotonation cluster_H3PO4 Phosphoric Acid Deprotonation cluster_ButylP 1-Butyl Phosphate Deprotonation H3PO4 H₃PO₄ H2PO4 H₂PO₄⁻ H3PO4->H2PO4 pKa₁ ≈ 2.1 HPO4 HPO₄²⁻ H2PO4->HPO4 pKa₂ ≈ 7.2 PO4 PO₄³⁻ HPO4->PO4 pKa₃ ≈ 12.3 ButylP_H2 Bu-O-PO(OH)₂ ButylP_H Bu-O-PO₂(OH)⁻ ButylP_H2->ButylP_H pKa₁ ≈ 2.0 ButylP Bu-O-PO₃²⁻ ButylP_H->ButylP pKa₂ ≈ 7.0

Figure 1. Stepwise deprotonation of phosphoric acid and 1-butyl phosphate.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate the pKa values, potentiometric titration is the gold standard.[7] It is a high-precision technique that involves monitoring pH changes in a solution of the acid as a strong base is incrementally added.[8][9]

Principle of the Method

A weak acid (HA) is titrated with a strong base (e.g., NaOH). As the base is added, it neutralizes the acid, forming its conjugate base (A⁻). The pH of the solution is monitored throughout. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).[10] For a diprotic acid, two such half-equivalence points will be observed.

Step-by-Step Methodology
  • Preparation of Reagents :

    • Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.

    • Accurately weigh a sample of the acid (1-butyl phosphate or phosphoric acid) and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[7]

  • Apparatus Setup :

    • Calibrate a pH meter using standard buffers at pH 4, 7, and 10.[7]

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to dispense the 0.1 M NaOH solution.

  • Titration Procedure :

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.[11]

    • As the pH begins to change rapidly near the equivalence points, reduce the increment size to obtain a high-resolution curve.

    • Continue the titration well past the final equivalence point.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • Determine the equivalence points, which are the points of maximum slope on the curve. This can be done visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[8]

    • The volume of titrant at the half-equivalence point is exactly half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at each half-equivalence point.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_reagents Prepare & Standardize 0.1M NaOH titrate Titrate Acid with NaOH prep_reagents->titrate prep_acid Prepare Acid Solution (e.g., 0.01M) prep_acid->titrate calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->titrate record Record pH vs. Volume titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Points (Inflection Points) plot_curve->find_ep find_hep Determine Half-Equivalence Points find_ep->find_hep det_pka Determine pKa (pKa = pH at Half-EP) find_hep->det_pka

Figure 2. Experimental workflow for pKa determination via potentiometric titration.

Conclusion and Implications

This guide demonstrates that while 1-butyl phosphate and phosphoric acid exhibit similar acidic properties, subtle differences exist due to the electronic effects of the butyl group.

  • Acidity Comparison : Phosphoric acid is a triprotic acid, whereas 1-butyl phosphate is a diprotic acid. Their first acid dissociation constants (pKa₁) are very similar, indicating comparable acid strength for the initial deprotonation. The subsequent deprotonation (pKa₂) is slightly less favorable for 1-butyl phosphate due to the electron-donating nature of the alkyl group.

  • Practical Relevance : For professionals in drug development, this slight difference can influence a molecule's charge at physiological pH, affecting its solubility, membrane permeability, and interaction with biological targets. In industrial applications, these differences can impact the performance of organophosphates as surfactants, extractants, or catalysts.

The robust methodology of potentiometric titration provides the necessary experimental data to confirm these values, ensuring that formulations and processes are designed with a precise understanding of the underlying chemical behavior.

References

  • Quora. (2022, October 19). What is the reason why phosphoric acid has a high pKa value, but not as high as other strong acids like HCl and HI? Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values for various precipitants[12]. Retrieved from [Link]

  • AZoM. (2025, November 17). Key Concepts of the Acid Dissociation Constant. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • YouTube. (2020, December 22). pKa values of phosphoric acid are 22, 72 and 127 A phosphatebuffer of pH = 74 can be prepared u. Retrieved from [Link]

  • YouTube. (2017, May 9). Phosphates Part 1 - Functional Groups and pKa vs pH Rules. Retrieved from [Link]

  • ACS Publications. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2017, August 17). DETERMINATION OF ACIDIC DISSOCIATION CONSTANTS OF ADENOSINE 5´-MONOPHOSPHATE AND GUANOSINE 5 ´-MONOPHOSPHATE IN WATER USING AB INITIO AND DFT METHODS. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). Monobutyl phosphate. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoric acids and phosphates. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 20). 8.3: Acid Strength and the Acid Dissociation Constant (Ka). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Reddit. (2023, July 29). Questions regarding pH, pKa, and phosphate species. r/Biochemistry. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid dissociation constant. Retrieved from [Link]

  • PubChem. (n.d.). CID 161278852 | C8H22O8P2. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of phosphate buffer at different concentrations and pH. Retrieved from [Link]

  • YouTube. (2020, April 23). Dissociation Constants (Ka and Kb) of Acids and Bases. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-Butyl Phosphate

Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. 1-Butyl phosphate and its related compounds are valuable reagents, but they demand resp...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of drug development requires not only scientific innovation but also an unwavering commitment to safety. 1-Butyl phosphate and its related compounds are valuable reagents, but they demand respect and meticulous handling. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for safely managing this chemical in a laboratory setting. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both your team and your research integrity.

The Foundational Rationale: Understanding the Hazards of 1-Butyl Phosphate

Effective personal protective equipment (PPE) selection is not a matter of guesswork; it is a direct response to a chemical's specific hazard profile. 1-Butyl phosphate is classified as a corrosive and hazardous substance.[1][2] Its primary threats stem from its ability to cause severe skin burns and serious eye damage upon contact.[1][3] Inhalation of its vapors or mists can lead to irritation of the nose, throat, and respiratory system.[1][4][5][6] Furthermore, some classifications list related compounds as suspected carcinogens, demanding a cautious approach to minimize any long-term exposure.[2]

The logic is simple: if a substance can burn skin and damage eyes, we must establish an impermeable barrier. If it can harm the respiratory system, we must control the air we breathe. The following protocols are built upon this foundational principle.

The Core Directive: Personal Protective Equipment (PPE)

Your PPE is the most critical barrier between you and the chemical. Its use should be non-negotiable. However, the level of protection must match the task. A static, one-size-fits-all approach is insufficient. The following table outlines the minimum required PPE for various laboratory operations involving 1-Butyl phosphate.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing (in a certified chemical fume hood) ANSI Z87.1-compliant safety goggles.[7]Chemical-resistant gloves (e.g., Butyl rubber, Fluoro-elastomer).Full-length lab coat.Not typically required if fume hood is operating correctly.
Solution Preparation/Transfers (outside a fume hood or with splash potential) Safety goggles and a full-face shield.[1]Double-gloving with chemical-resistant gloves.Chemical-resistant apron over a lab coat.Required if ventilation is inadequate. Use a NIOSH-approved respirator with organic vapor cartridges.[1][5][8]
Spill Cleanup Safety goggles and a full-face shield.[1]Heavy-duty chemical-resistant gloves.Chemical-resistant, impervious suit or coveralls.[3]Required. A supplied-air respirator or a full-facepiece air-purifying respirator with appropriate cartridges.[5]

Causality Behind the Choices:

  • Eye and Face Protection: Safety glasses alone are insufficient due to the risk of splashes. Goggles provide a seal around the eyes. A face shield is added during transfers or spill cleanup because the risk of a significant splash that could affect the entire face is much higher.[1]

  • Hand Protection: Gloves must be inspected for any signs of degradation before each use.[3] Double-gloving provides an extra layer of security during procedures with higher splash risks. The outer glove can be removed if contaminated, protecting the inner glove and your skin.

  • Body Protection: A standard lab coat protects against minor drips. However, for larger volumes or spill cleanup, an impervious apron or suit is necessary to prevent the corrosive liquid from soaking through to your personal clothing and skin.[1][6]

  • Respiratory Protection: Engineering controls, such as a chemical fume hood, are the primary method for controlling respiratory hazards.[9] Respirators are a necessary secondary measure when these controls are unavailable or insufficient, such as during a large spill.[1]

Operational Plan: A Step-by-Step Protocol for Transferring 1-Butyl Phosphate

This protocol illustrates how to integrate safety measures into a common laboratory workflow.

  • Preparation:

    • Ensure a chemical spill kit is accessible.

    • Verify that the safety shower and eyewash station are unobstructed and operational.

    • Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Donning PPE:

    • Put on a lab coat and closed-toe shoes.

    • Don safety goggles and a face shield.[1]

    • Don the first pair of appropriate chemical-resistant gloves.

    • Don the second, outer pair of gloves.

  • Procedure (inside the fume hood):

    • Place absorbent, plastic-backed pads on the work surface to contain any minor drips.

    • Secure the primary container of 1-Butyl phosphate.

    • Use non-sparking tools for opening containers.[10]

    • Carefully pour the required amount into the secondary container, minimizing splashing.

    • Tightly close both containers.

  • Decontamination and Doffing:

    • Wipe down the exterior of the containers with a damp cloth if necessary, treating the cloth as hazardous waste.

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.[3]

Emergency Response: Spill and Exposure Protocols

Immediate and correct action during an emergency is critical. All personnel must be trained on these procedures.[1][10]

Spill Response Workflow

The following workflow outlines the mandatory steps for responding to a 1-Butyl phosphate spill.

G cluster_0 Spill Response Workflow for 1-Butyl Phosphate spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate ppe Don Appropriate PPE (Spill Kit) evacuate->ppe control Control Ignition Sources & Increase Ventilation ppe->control contain Contain Spill with Inert Absorbent control->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect clean Decontaminate Spill Area collect->clean dispose Dispose of as Hazardous Waste clean->dispose doff Doff & Decontaminate PPE dispose->doff report Report Incident to Safety Officer doff->report

Caption: A flowchart for safe spill response.

Spill Cleanup Steps:

  • Evacuate: Immediately alert others and evacuate the immediate spill area.[1]

  • Protect: Don the full spill response PPE as detailed in the table above.

  • Ventilate & Control: Increase ventilation and remove all ignition sources from the area.[1]

  • Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[1][11]

  • Decontaminate: Clean the spill area as per your institution's safety protocols.

  • Dispose: Ensure the waste container is properly sealed and disposed of according to institutional and regulatory guidelines.[1][3]

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[3][10]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[3] Seek immediate medical attention.[8]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]

Disposal Plan for Contaminated Materials

All materials used to clean a 1-Butyl phosphate spill, including absorbent materials and disposable PPE, are considered hazardous waste.

  • Contaminated PPE: Disposable gloves, aprons, and coveralls should be placed in a sealed, labeled hazardous waste container immediately after doffing.

  • Spill Cleanup Materials: All absorbent materials and cleaning supplies must be collected in a suitable, closed container.[11]

  • Final Disposal: The sealed waste container must be disposed of through a licensed chemical destruction facility or according to your institution's hazardous waste program.[3] Do not mix with general waste or discharge to any sewer system.[3]

By adhering to these scientifically grounded safety protocols, you build a resilient safety culture that protects your most valuable assets: your team and your research.

References

  • Butyl phosphate SDS, 12788-93-1 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
  • Valudor Products. (n.d.). Safety Data Sheet: tributyl phosphate.
  • (2009-06-12). BUTYL ACID PHOSPHATE.
  • New Jersey Department of Health. (n.d.). BUTYL ACID PHOSPHATE HAZARD SUMMARY.
  • BenchChem. (2025). Personal protective equipment for handling tert-Butyl phosphate.
  • C.P.A Chem Ltd. (2019-05-28). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butyl phosphate, mixture of monobutyl and dibutyl.
  • Sdfine. (n.d.). tri-n-butyl phosphate - GHS Safety Data Sheet.
  • Fisher Scientific. (2025-12-28). SAFETY DATA SHEET - n-Butyl phosphate, mixture of monobutyl and dibutyl.
  • Lab Alley. (2019-06-17). Tributyl-Phosphate-Safety-Data-Sheet-SDS.
  • Centers for Disease Control and Prevention. (n.d.). Dibutyl phosphate - NIOSH Pocket Guide to Chemical Hazards.
  • National Oceanic and Atmospheric Administration. (n.d.). dibutyl phosphate - CAMEO Chemicals.

Sources

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